Product packaging for iodane(Cat. No.:)

iodane

Cat. No.: B1220250
M. Wt: 131.9141 g/mol
InChI Key: XMBWDFGMSWQBCA-RNFDNDRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodanes, also known as hypervalent iodine reagents, represent a class of versatile compounds that have become indispensable tools in modern synthetic chemistry, particularly as "green" alternatives to traditional heavy metal-based oxidants . These reagents are valued for their low toxicity, benign environmental impact, and powerful reactivity, enabling a wide range of selective chemical transformations that are crucial for constructing complex molecules, including potential active pharmaceutical ingredients . A primary research application of chiral iodanes is in metal-free asymmetric synthesis, where they are used to control the stereochemistry of reactions such as the dearomatization of phenols into chiral cyclohexadienone derivatives and the oxidation of sulfides to sulfoxides . Their mechanism of action typically involves acting as electrophilic reagents, facilitating key oxygenative reactions that would otherwise require toxic metals like lead or mercury . The research value of these reagents is profound, as they open avenues for the stereocontrolled creation of quaternary carbon centers and the total synthesis of natural products, such as bacchopetiolone and scyphostatine . Furthermore, their role in promoting reactions like spirolactonization with high enantioselectivity makes them a focal point for methodological development in organic chemistry and drug discovery research . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used as diagnostic or therapeutic agents for humans or animals . They are not subjected to the same regulatory evaluations as medical devices or in vitro diagnostics (IVDs) for accuracy, specificity, or precision .

Structure

2D Structure

Chemical Structure Depiction
molecular formula HI B1220250 iodane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

HI

Molecular Weight

131.9141 g/mol

IUPAC Name

iodane

InChI

InChI=1S/HI/h1H/i1+4

InChI Key

XMBWDFGMSWQBCA-RNFDNDRNSA-N

SMILES

I

Isomeric SMILES

[131IH]

Canonical SMILES

I

Synonyms

Iodine Radioisotopes
Radioisotopes, Iodine

Origin of Product

United States

Classification and Structural Principles of Iodanes

λ³-Iodanes (Iodine(III) Compounds)

λ³-Iodanes feature an iodine atom in the +3 formal oxidation state, surrounded by a total of 10 valence electrons. wikipedia.orgchemrxiv.org According to the N-X-L nomenclature, they are described as 10-I-3 compounds, where N is the number of valence electrons, X is the central atom (iodine), and L is the number of ligands. wikipedia.org

Structural Architectures (e.g., Distorted Trigonal Bipyramidal Geometry)

The iodine atom in λ³-iodanes typically adopts a distorted trigonal bipyramidal geometry. acs.orgacs.orgchemrxiv.orgbeilstein-journals.org In this arrangement, the more electronegative ligands usually occupy the apical positions, while the less electronegative carbon ligand (often an aryl group) and the two lone pairs of electrons reside in the equatorial plane. acs.orgacs.orgchemrxiv.orgbeilstein-journals.org This electron distribution leads to a characteristic "T-shaped" geometry around the iodine atom, with the two apical ligands and the iodine atom forming the top bar of the 'T', and the carbon ligand forming the base. chemrxiv.orgnih.gov The linear arrangement of the two apical ligands and the iodine atom is a result of a 3-center-4-electron (3c-4e) bond system involving the iodine's 5p orbital and orbitals from the two apical ligands. acs.orgchemrxiv.orgbeilstein-journals.org

Ligand and Substituent Effects on Structure

The nature of the ligands and substituents significantly influences the structure and reactivity of λ³-iodanes. Electronegative ligands tend to occupy the apical positions in the trigonal bipyramidal arrangement. acs.orgbeilstein-journals.org The bond lengths of the apical ligands to iodine are influenced by the strength of the bond with the other apical ligand. chemrxiv.org Studies have shown that electron-withdrawing substituents on the aryl ring can increase the stability of complexes formed by diaryl-λ³-iodanes with crown ethers through hypervalent secondary bonding interactions. nih.gov The presence of ortho-substituents in λ³-iodanes can induce non-planarity and weaken the 3c-4e bonds, impacting their reactivity. nih.govresearchgate.net Computational studies using techniques like Domain Averaged Fermi Holes (DAFH) have explored the relationship between multicenter bonding and structural parameters, indicating that electron-rich ligands support multicenter bonding, while electron-withdrawing substituents may restrict electron pairing to two centers. researchgate.net

λ⁵-Iodanes (Iodine(V) Compounds)

λ⁵-Iodanes contain an iodine atom in the +5 formal oxidation state. acs.orgacs.orgnih.gov These compounds are described as 12-I-5 compounds according to the N-X-L nomenclature, indicating 12 valence electrons around the iodine center and 5 ligands. wikipedia.org

Structural Architectures (e.g., Distorted Octahedral Geometry)

The iodine atom in λ⁵-iodanes typically exhibits a distorted octahedral geometry. psu.edu This can be viewed as a square pyramidal arrangement with an additional ligand or lone pair completing the octahedral coordination sphere. researchgate.net

Representative Examples of Iodine(V) Reagents

Hypervalent iodine(V) reagents are well-known for their strong oxidizing properties and are widely used in organic synthesis. nih.govpsu.edufrontiersin.org Some representative examples include:

o-Iodoxybenzoic acid (IBX) : First synthesized in 1893, IBX is a versatile hypervalent iodine(V) reagent commonly used for the oxidation of alcohols to carbonyl compounds, as well as oxidation of amines, benzylic carbons, and phenols. nih.gov IBX has a cyclic benziodoxole oxide structure. psu.edu While effective, IBX can be explosive under excessive heating and has low solubility in organic solvents. nih.gov

Dess-Martin Periodinane (DMP) : DMP is another widely used cyclic iodine(V) reagent, particularly favored for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones due to its milder reaction conditions compared to IBX. nih.govpsu.edufrontiersin.org DMP is typically prepared from IBX. psu.edu

2-Iodoxybenzenesulfonic acid (IBS) : Also known as Thia-IBX, IBS is synthesized from 2-iodobenzenesulfonic acid and has been used for the oxidation of alcohols. nih.gov

Tetrafluorinated IBX (FIBX) : An analogue of IBX, FIBX exhibits higher solubility and reactivity. nih.gov

Pseudocyclic iodine(V) compounds : These compounds feature intramolecular secondary I---O bonding interactions between the iodine center and an oxygen atom in an ortho substituent, influencing their properties and reactivity. nih.govrsc.org

The development of these reagents has been driven by the need for efficient and environmentally friendly oxidants in various organic transformations. nih.govnih.gov

Bridged and Cyclic Iodane (B103173) Architectures

Bridged and cyclic this compound architectures represent a fascinating class where the iodine atom is incorporated into a ring system. These structures can exhibit unique reactivity and stability compared to their acyclic counterparts. rsc.orgbeilstein-journals.org

Cyclic diaryliodonium salts, which are considered a type of λ³-iodane, are examples where the iodine atom is part of a ring, often a five- to seven-membered cycle. beilstein-journals.org These cyclic structures can influence the reactivity, sometimes leading to different reaction pathways compared to acyclic analogues, including radical mechanisms in strained systems. researchgate.netbeilstein-journals.org

Recent research has explored the synthesis and structure of cyclic diaryliodonium structures containing two halogen atoms within the ring, including homo-nuclear (I-I) and hetero-nuclear (I-Br, I-Cl) examples. acs.orgurl.edunih.gov X-ray analysis has confirmed the cyclic nature and specific geometric features of these compounds. acs.orgurl.edunih.gov For instance, a bis-λ³-iodane architecture with two iodine atoms bridging between two phenylene rings has been synthesized and structurally characterized. acs.orgurl.edu Larger macrocyclic bis-λ³-iodanes have also been developed, where the iodine centers can interact with bidentate donor structures through chelating and bridging modes. acs.orgurl.edunih.gov

Pseudocyclic hypervalent iodine compounds, both λ³ and λ⁵, are characterized by additional intramolecular non-covalent coordination to the iodine center, often involving oxygen atoms from a substituent. nih.govrsc.org This internal coordination can lead to enhanced thermal stability, improved solubility, and altered reactivity. rsc.org

The study of these bridged and cyclic architectures provides valuable insights into the structure-reactivity relationships in hypervalent iodine chemistry and opens avenues for the design of novel reagents and catalysts. researchgate.netacs.orgurl.edu

Synthetic Methodologies for Iodane Reagents

Oxidation of Iodoarenes

The foundational step in the synthesis of most iodane (B103173) reagents is the oxidation of an iodoarene to a higher iodine oxidation state, typically I(III) or I(V). This transformation can be achieved using a variety of powerful oxidizing agents.

Several conventional stoichiometric oxidants are routinely employed for the efficient oxidation of iodoarenes. The choice of oxidant can be influenced by the desired final product, substrate tolerance, and reaction conditions.

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and versatile oxidant, m-CPBA can effectively oxidize iodoarenes to the corresponding iodine(III) species. For instance, various [(diacetoxy)iodo]arenes can be prepared by treating iodoarenes with m-CPBA in acetic acid. rsc.org This method is particularly advantageous for preparing [(diacetoxy)iodo]arenes that have electron-withdrawing groups. rsc.org Furthermore, the combination of m-CPBA with a strong acid like triflic acid (TfOH) can be used in one-pot syntheses of diaryliodonium salts. nih.govenamine.net

Sodium Metaperiodate (NaIO₄): This inorganic salt is an effective and safe oxidant for preparing both (diacetoxyiodo)arenes and iodylarenes from iodoarenes. mdma.ch The oxidation of iodoarenes with sodium periodate in acetic acid provides a straightforward route to (diacetoxyiodo)arenes. mdma.ch Under different conditions, it can also be used to synthesize iodylarenes (ArIO₂). mdma.ch For example, the oxidation of 2-iodobenzoic acid with sodium periodate and cyclization leads to 1-hydroxy-1,2-benziodoxol-3(1H)-one, a precursor for Togni reagent II. researchgate.net

Trichloroisocyanuric Acid (TCCA): TCCA is a powerful and versatile reagent for both chlorination and oxidation reactions. organic-chemistry.orgnih.govacs.org While it is widely recognized for its chlorinating properties, it also serves as a potent oxidant. organic-chemistry.orgacs.orgresearchgate.net For instance, a one-pot synthesis method for Togni reagent II utilizes trichloroisocyanuric acid as the oxidant in place of sodium periodate. researchgate.net

Other notable oxidants include Oxone (2KHSO₅·KHSO₄·K₂SO₄), which is a versatile and inexpensive option for synthesizing diaryliodonium salts and is used in the preparation of 2-Iodoxybenzoic acid (IBX). organic-chemistry.orguchicago.edunih.govresearchgate.netorganic-chemistry.org Sodium hypochlorite pentahydrate (NaClO·5H₂O) offers a rapid and safe method for oxidizing iodoarenes to (diacetoxyiodo)arenes. nih.gov

Table 1: Comparison of Conventional Stoichiometric Oxidants for Iodoarene Oxidation

OxidantAbbreviationTypical ProductsKey Features
meta-Chloroperoxybenzoic Acidm-CPBA(Diacetoxyiodo)arenes, Diaryliodonium saltsVersatile, effective for substrates with electron-withdrawing groups.
Sodium MetaperiodateNaIO₄(Diacetoxyiodo)arenes, IodylarenesSafe, effective for both I(III) and I(V) species.
Trichloroisocyanuric AcidTCCAUsed in specific syntheses like Togni reagentsPowerful oxidant, also a chlorinating agent.
Oxone-Diaryliodonium salts, IBXInexpensive, versatile, and commercially available.
Sodium Hypochlorite PentahydrateNaClO·5H₂O(Diacetoxyiodo)arenesRapid and safe oxidation.

Following the initial oxidation of an iodoarene, ligand exchange reactions are crucial for the synthesis of a diverse range of this compound reagents with varied reactivity. enamine.net The nature of the ligands on the iodine center dictates the chemical properties and synthetic applications of the resulting this compound.

For example, (diacetoxyiodo)arenes, readily prepared by oxidation, serve as precursors for other hypervalent iodine reagents through ligand exchange. nih.gov The acetate ligands can be exchanged with other carboxylates, sulfonates, or even fluoride ions to generate new iodanes. This process is fundamental to creating reagents with tailored properties for specific transformations. The synthesis of diaryliodonium salts often involves the interaction of an electrophilic hypervalent iodine(III) species with a suitable arene through a ligand exchange process. uchicago.edu Similarly, the synthesis of fluorothis compound precursors can be achieved through ligand exchange between a hypervalent iodine compound and a fluoride source. researchgate.net

Synthesis of Specific Classes of Iodanes

The general principles of oxidation and ligand exchange are applied to the synthesis of specific classes of iodanes, each with unique structural features and synthetic utility.

Diaryliodonium salts, also known as diaryl-λ³-iodanes, are widely used as electrophilic arylating agents. uchicago.edunih.gov Their synthesis can be achieved through several routes. One common method involves the one-pot reaction of iodoarenes with arenes in the presence of an oxidant and a strong acid. nih.gov For instance, using m-CPBA as the oxidant and triflic acid (TfOH) as the acid allows for the synthesis of a wide range of diaryliodonium triflates in high yields. nih.govenamine.net Another approach utilizes Oxone as a cost-effective and versatile oxidant in the presence of sulfuric acid. uchicago.edunih.gov Sustainable and scalable one-pot syntheses in solvents like ethyl acetate have also been developed. A metal–I(III) exchange strategy using organometallic aryl nucleophiles like aryllithiums, -silanes, or -boronic acids is another viable route to various diaryliodonium salts. enamine.net

Cyclic hypervalent iodine compounds, particularly benziodoxoles, exhibit enhanced thermal stability and synthetic versatility compared to their acyclic counterparts.

2-Iodoxybenzoic Acid (IBX): IBX is a powerful and selective oxidizing agent, especially for the oxidation of alcohols to aldehydes. enamine.netorganic-chemistry.org It is typically prepared by the oxidation of 2-iodobenzoic acid. organic-chemistry.orgorganic-chemistry.org A common and environmentally friendly method involves the use of Oxone as the oxidant in water. organic-chemistry.orgorganic-chemistry.org Potassium bromate in sulfuric acid can also be used for this transformation. organic-chemistry.org A related and highly useful reagent, Dess-Martin Periodinane (DMP), is synthesized from IBX. enamine.netacs.orgresearchgate.net

Ethynylbenziodoxolone (EBX): EBX reagents are valuable for the electrophilic transfer of alkyne groups. uchicago.edunih.gov Due to their inherent instability, they are often generated and used in situ. However, a crystalline and more stable EBX-acetonitrile complex has been synthesized, which can be isolated and handled. This complex is formed by coordinating EBX with acetonitrile, leading to a self-assembled double-layered honeycomb structure.

Togni's Reagents: These reagents are widely used for electrophilic trifluoromethylation. Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is synthesized in a multi-step process. researchgate.net The synthesis begins with the oxidation and cyclization of 2-iodobenzoic acid using sodium periodate or trichloroisocyanuric acid to form 1-hydroxy-1,2-benziodoxol-3(1H)-one. researchgate.net This intermediate is then acylated with acetic anhydride, followed by a substitution reaction with trifluoromethyltrimethylsilane to yield the final product. researchgate.net An alternative synthesis starts from chloro-benziodoxole, which is converted to fluoro-benziodoxole and then reacted with the Ruppert–Prakash reagent.

Table 2: Overview of Cyclic Benziodoxole Derivatives Synthesis

DerivativePrecursorKey ReagentsSynthetic Utility
2-Iodoxybenzoic Acid (IBX)2-Iodobenzoic AcidOxone, Potassium Bromate/H₂SO₄Oxidation of alcohols
Ethynylbenziodoxolone (EBX)2-Iodobenzoic Acid derivative-Electrophilic alkynylation
Togni's Reagent II2-Iodobenzoic AcidSodium Periodate or TCCA, Acetic Anhydride, CF₃SiMe₃Electrophilic trifluoromethylation

Fluoroiodanes are emerging as important reagents for fluorination reactions. Their synthesis can be approached in two main ways: the fluorination of an iodoarene or a ligand exchange reaction. researchgate.net An air- and moisture-stable fluorothis compound has been prepared on a gram scale using triethylamine trihydrofluoride (TREAT-HF) or tetrabutylammonium fluoride (TBAF) as the fluoride source, avoiding the need for anhydrous conditions. Another synthetic route involves the treatment of an iodoalcohol with Selectfluor to deliver a bis(trifluoromethyl)fluorothis compound. The development of new synthetic routes to fluorothis compound precursors is an active area of research, aiming to provide more accessible and safer fluorinating agents.

Advanced Synthetic Protocols for this compound Reagents

Recent advancements in the synthesis of hypervalent iodine reagents, or iodanes, have focused on developing more efficient, economical, and environmentally benign methodologies. These advanced protocols aim to overcome the limitations of traditional multi-step syntheses, which often involve hazardous reagents, stoichiometric oxidants, and complex purification procedures. The development of one-pot syntheses and the optimization of reaction conditions for large-scale production are at the forefront of this research, enhancing the accessibility and utility of these versatile reagents in organic synthesis. acs.orgdiva-portal.org

One-Pot Synthetic Procedures

Several one-pot procedures have been developed for various classes of iodanes. For instance, electron-rich symmetric and unsymmetric diaryliodonium salts can be synthesized in a one-pot procedure using m-chloroperoxybenzoic acid (mCPBA) as the oxidant. diva-portal.org Another notable method involves an aryne-mediated, metal-free O- or N-arylation followed by an oxidative cyclization to form O- and N-bridged cyclic diaryliodonium triflates in high yields. chemrxiv.org This procedure treats substituted phenols and anilines with in situ generated arynes, demonstrating the versatility of one-pot approaches in constructing complex this compound structures. chemrxiv.org

Researchers have also developed high-yielding, operationally simple one-pot protocols for synthesizing diaryliodonium triflates from arenes and aryl iodides or elemental iodine. nih.govresearchgate.net These methods are often fast and applicable to both electron-rich and electron-deficient substrates. nih.gov Furthermore, specific hypervalent iodine reagents used for electrophilic trifluoromethylation are now accessible through one-pot procedures, avoiding the need for stoichiometric oxidants like sodium metaperiodate by using reagents such as trichloroisocyanuric acid. acs.org For example, a key trifluoromethylating agent can be prepared from 2-iodobenzoic acid in a one-pot synthesis with a 72% yield. acs.org

Hypervalent iodine reagents can also mediate one-pot cycloaddition reactions. A notable example is the regioselective 1,3-dipolar cycloaddition of a nitrile oxide generated in situ, which allows for the synthesis of complex heterocyclic molecules like isoxazolines and isoxazoles under mild conditions. rsc.org

Table 1: Comparison of Selected One-Pot Syntheses for this compound Reagents
This compound Product TypeKey ReagentsKey FeaturesReference
Diaryliodonium TriflatesAryl iodides/arenes, triflic acid, mCPBAHigh-yielding, fast, operationally simple. nih.gov nih.govresearchgate.net
Cyclic Diaryliodonium Saltso-iodophenols/sulfonamides, aryne precursorsAryne-mediated, metal-free, high yields for bridged systems. chemrxiv.org chemrxiv.org
Trifluoromethylation Reagents2-Iodobenzoic acid, trichloroisocyanuric acidAvoids stoichiometric heavy-metal oxidants, good yield (72%). acs.org acs.org
Electron-Rich Diaryliodonium SaltsAryl iodides, arenes, mCPBAEffective for electron-rich substrates, high yields. diva-portal.org diva-portal.org

Optimization for Scalability and Operational Simplicity

A significant goal in modern synthetic chemistry is the development of protocols that are not only efficient on a laboratory scale but can also be reliably scaled up for industrial applications. longdom.org The optimization of this compound synthesis to meet these demands focuses on several key areas: scalability, reproducibility, reduction of manipulation steps, use of less hazardous reagents, and minimization of toxic waste. acs.org

The redesign of synthetic routes for hypervalent iodine reagents has led to more practical and scalable preparations. acs.org For example, a large-scale protocol for a derivative of Koser's reagent has been developed where the synthesis is performed in neat 2,2,2-trifluoroethanol (TFE), a solvent that can be recovered and recycled, which is highly desirable from an environmental perspective. diva-portal.org This highlights a move towards greener and more sustainable chemical processes. longdom.org

Electrochemical methods represent another frontier in scalable synthesis. A general and scalable electrochemical approach for synthesizing glycosyl BCP-iodide derivatives has been developed. acs.org This method uses an inexpensive and readily available iodine source, tetrabutylammonium iodide, and can be performed on a gram scale with high yields, demonstrating its potential for larger-scale implementation. acs.org The use of graphite felt electrodes, which are robust and inexpensive, further enhances the suitability of this electrochemical process for industrial applications. acs.org

Optimization also involves replacing hazardous or costly reagents. In the synthesis of trifluoromethylation reagents, stoichiometric oxidants like sodium metaperiodate and tert-butyl hypochlorite have been successfully replaced with the less hazardous and more manageable trichloroisocyanuric acid. acs.org This substitution not only improves the safety profile of the synthesis but also simplifies the reaction setup and workup procedures. acs.org Such process optimizations are crucial for transforming laboratory-scale reactions into viable industrial processes that contribute to economic growth and technological advancement. longdom.org

Table 2: Key Optimizations for Scalable this compound Synthesis
Optimization StrategyExample ApplicationBenefitReference
Reagent ReplacementUsing trichloroisocyanuric acid instead of sodium metaperiodate.Reduced hazard, simplified handling, lower cost. acs.org acs.org
Solvent StrategyUsing neat, recyclable 2,2,2-trifluoroethanol (TFE).Improved environmental profile, suitable for large-scale synthesis. diva-portal.org diva-portal.org
Electrochemical SynthesisGram-scale synthesis of glycosyl BCP-iodides.High scalability, uses inexpensive materials, general applicability. acs.org acs.org
Reduction of StepsOne-pot procedures for diaryliodonium salts.Increased efficiency, reduced waste, improved reproducibility. acs.orgnih.gov acs.orgnih.gov

Fundamental Reactivity and Mechanistic Pathways of Iodanes

General Reaction Patterns

The general reaction patterns of iodanes are characterized by transformations that involve changes in the coordination and oxidation state of the iodine center. These patterns underpin their utility in various synthetic methodologies. rsc.orgacs.org

Oxidative Addition

Oxidative addition in the context of iodanes involves the formal insertion of the iodine atom into a sigma bond of a substrate. While the term is borrowed from transition metal chemistry, the mechanism in hypervalent iodine chemistry can differ. In some instances, oxidative addition to a metal center can be facilitated by a hypervalent iodine reagent. rsc.orgchemrxiv.orgnih.gov For example, in palladium-catalyzed reactions, an iodine(III) reagent (ArIX₂) can transfer a ligand (X) to Pd(II), forming a five-coordinate complex where an iodonium (B1229267) species occupies an apical position, leading to the oxidation of Pd(II). rsc.org

Ligand Exchange Processes

Ligand exchange is a fundamental step in many reactions involving iodanes. This process involves the replacement of one or more ligands bound to the hypervalent iodine center by other species, such as nucleophiles or solvent molecules. rsc.orgacs.orgillinois.edu The mechanism of ligand exchange in λ³-iodanes can proceed through either a dissociative or an associative pathway, depending on the specific iodane (B103173) and reaction conditions. rsc.orgresearchgate.net The associative pathway involves the coordination of a nucleophile to the electrophilic iodine center, forming a transient higher-coordinate intermediate, which then eliminates a leaving group. rsc.orgresearchgate.net The dissociative pathway involves the initial dissociation of a ligand, generating a highly reactive iodonium ion intermediate that is subsequently attacked by a nucleophile. rsc.orgresearchgate.net

PathwayDescriptionIntermediate
AssociativeNucleophile coordinates to iodine, followed by ligand expulsion.Higher-coordinate intermediate (e.g., 12-I-4)
DissociativeLigand dissociates from iodine, followed by nucleophilic attack on iodonium.Iodonium ion (e.g., dicoordinated species)

Experimental data, including the isolation of tetracoordinated species, supports the viability of the associative mechanism in certain cases. researchgate.netscripps.edu The efficacy of ligand exchange can be strongly influenced by the Lewis basicity of the ligands involved. rsc.org

Reductive Elimination

Reductive elimination in hypervalent iodine chemistry is a key step that leads to the formation of a new bond and the reduction of the iodine center to a lower oxidation state, typically I(-I) or I(I). rsc.orgacs.orgchemrxiv.orgarxiv.org This process is often the driving force for reactions involving iodanes. illinois.edudiva-portal.org The actual pathway of reductive elimination in λ³-iodanes is highly dependent on the nature of the ligands, the reaction partner, and the reaction conditions. rsc.org While the term is also used in transition metal chemistry, in the context of hypervalent iodine, the analogous process leading to bond formation between two ligands on the iodine center is often referred to as ligand coupling. rsc.orgillinois.edu Reductive elimination can result in various transformations, including nucleophilic substitution, elimination (α- or β-elimination), or fragmentation. rsc.orgprinceton.edu For example, β-elimination generates double bonds, while α-elimination can lead to the formation of carbenes. rsc.orgprinceton.edu The stereochemical outcome of reductive elimination can be influenced by the nature of the ligands and the reaction pathway. oup.com

Ligand Coupling

Ligand coupling is a concerted process in hypervalent iodine chemistry where two ligands directly bonded to the iodine atom couple together with the concomitant reduction of the iodine center. rsc.orgacs.org This process is analogous to reductive elimination in transition metal chemistry but specifically refers to the formation of a bond between two ligands originally attached to the hypervalent iodine. rsc.orgillinois.edu Ligand coupling is a common pathway for diaryliodonium salts, enabling the transfer of aryl, alkynyl, and vinyl groups to nucleophiles. acs.orgdiva-portal.org The mechanism typically involves initial ligand exchange followed by the coupling of a ligand from the nucleophile and a ligand from the this compound. diva-portal.org Understanding the mechanism of ligand coupling is still an area of ongoing research, with proposals including apical-equatorial coupling to account for observed regioselectivity. illinois.edu

Electrophilic Nature of Iodanes

A defining characteristic of iodanes, particularly λ³-iodanes, is the electrophilic nature of the hypervalent iodine center. acs.orgnih.govrsc.orguni-bremen.deorganic-chemistry.org This is attributed to the polarized nature of the 3-center-4-electron bond, which places a partial positive charge on the iodine atom, making it susceptible to attack by nucleophiles. rsc.orguni-bremen.de This electrophilicity is crucial for their reactivity in various transformations, including oxidative processes and reactions with unsaturated systems. rsc.orgacs.org

Electrophilic Addition to Unsaturated Systems

The electrophilic nature of iodanes allows them to react with electron-rich unsaturated systems, such as alkenes and alkynes, through electrophilic addition mechanisms. rsc.orguni-bremen.deorganic-chemistry.orgresearchgate.net In these reactions, the this compound acts as an electrophile, initiating the addition across the double or triple bond. ibchem.comscience-revision.co.ukinfinitylearn.com This can lead to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, iodanes can activate alkenes towards nucleophilic attack or undergo intramolecular cyclization reactions initiated by electrophilic addition to an alkene. beilstein-journals.org The mechanism typically involves the attack of the pi electrons of the unsaturated system on the electrophilic iodine center, forming a cyclic iodonium intermediate or a carbocation, which is then attacked by a nucleophile. ibchem.cominfinitylearn.commdpi.com This reactivity is exploited in various synthetic transformations, including the dimerization of terminal alkynes and the functionalization of C-H bonds adjacent to unsaturated systems. rsc.orgorganic-chemistry.org

Activation by Lewis and Brønsted Acids

Activation of iodanes by Lewis and Brønsted acids is a frequently employed strategy to enhance their reactivity. This activation typically involves coordination of the acid to a heteroatom ligand on the this compound, increasing the electrophilicity of the iodine center and facilitating subsequent reactions rsc.orgresearchgate.net. A range of Lewis acids, such as TMSOTf, BF₃·OEt₂, and metal cations (e.g., Zn, Al, Mg), as well as Brønsted acids like TfOH, TsOH, AcOH, TFA, and HF, have been shown to be effective in activating λ³-iodanes rsc.org.

Lewis acid activation can occur through various modes, including cis-activation, trans-activation, and even a double-activation mode rsc.orgresearchgate.net. For instance, tricoordinated boron Lewis acids like BF₃ are popular choices for activating hypervalent iodine compounds, often by coordinating to a carbonyl group rsc.org. Mechanistic studies have revealed that Lewis acidic boranes can activate hypervalent iodine compounds, facilitating electrophilic addition reactions rsc.org.

Computational studies have provided insights into the Lewis acid activation models. For a cyclic hypervalent fluorothis compound reagent, a "F-coordination" activation model was found to be energetically preferred over the commonly accepted "O-coordination" model in silver-mediated geminal difluorination of styrenes acs.org. This highlights that the specific coordination site of the Lewis acid can significantly influence the reaction pathway and selectivity acs.org.

Brønsted acid activation has also been described, with solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) enhancing this compound reactivity through hydrogen bonding, which increases the electrophilicity of the iodine center beilstein-journals.org.

Radical Pathways and Single Electron Transfer (SET) Mechanisms

While the chemistry of organic hypervalent iodine compounds has historically been dominated by two-electron redox processes (I(I)/I(III) and I(III)/I(V)), radical pathways and single electron transfer (SET) mechanisms are increasingly recognized as important modes of reactivity, particularly for λ³-iodanes rsc.orgnih.govacs.org. These pathways often arise from the intrinsic instability of intervening odd-electron species nih.gov.

Under suitable reaction conditions, iodine(III) compounds can facilitate transformations involving the generation of radical species rsc.org. This can occur through homolytic cleavage of an iodine-ligand bond or by single electron transfer (SET) to the λ³-iodane rsc.org.

Homolytic cleavage of iodine-ligand bonds is a key process in the initiation of radical pathways involving iodanes rsc.org. This cleavage can be induced thermally or photochemically princeton.eduacs.org. For example, the thermal decomposition of a crystalline peroxythis compound was considered to occur via the generation of a tert-butylperoxy radical and a σ-iodanyl radical due to the cleavage of the weak hypervalent bond between the oxygen of the peroxy group and the iodine atom tcichemicals.com.

Alkylperoxy-λ³-iodanes, despite some being stable solids, can decompose in solution at room temperature via homolytic bond cleavage of the hypervalent iodine(III)-peroxy bond, generating tert-butylperoxy radicals and o-iodobenzoyloxy radicals acs.org. This property makes them valuable reagents for radical oxidation reactions under mild conditions acs.org.

Computational studies have explored the feasibility of homolytic cleavage. For instance, in the trifluoromethylation of thiophenol using a λ³-iodane reagent, computations showed that homolytic cleavage of the I-CF₃ bond was favored over heterolytic cleavage, with the unpaired electron localized on the CF₃ group chimia.ch.

Transient iodanyl radicals, formally iodine(II) species, have gained attention as potential intermediates in hypervalent iodine chemistry nih.govacs.org. These open-shell intermediates are typically generated by the reductive activation of hypervalent I-X bonds nih.govacs.org. While historically less explored in organic hypervalent iodine chemistry compared to their role in inorganic systems (like the iodide-triiodide couple in dye-sensitized solar cells), their significance is becoming more apparent nih.gov.

Recent research has focused on the role of iodanyl radicals in the sustainable synthesis of hypervalent I(III) and I(V) compounds and as platforms for substrate activation nih.govacs.orgacs.orgresearchgate.net. Experimental studies, including those involving aerobic hypervalent iodine catalysis, have revealed the critical role of stabilized iodanyl radical intermediates nih.govacs.orgacs.org.

Iodanyl radicals can engage in substrate activation chemistry, potentially without further oxidation to discrete hypervalent I(III) compounds acs.org. Both substrate activation via bidirectional proton-coupled electron transfer (PCET) reactions and disproportionation reactions of I(II) species to generate I(III) compounds have been experimentally validated acs.org. The ability to isolate anodically generated iodanyl radical intermediates has allowed for direct investigation of their elementary chemical reactions acs.org.

SET mechanisms involving iodanes can also lead to the formation of radical species. For example, single-electron transfer from phenol (B47542) ethers to λ³-iodanes can generate arene cation radicals, leading to direct nucleophilic substitution princeton.edu. Similarly, the oxidation of secondary amines with alkylperoxy-λ³-iodane has been proposed to involve the intermediate formation of an amine radical cation by single-electron transfer acs.org.

Computational and Experimental Mechanistic Investigations

Detailed mechanistic investigations, employing both computational and experimental techniques, are crucial for understanding the complex reactivity of iodanes rsc.orgacs.orgchimia.chresearchgate.netuw.edu.plnih.govresearchgate.netdiva-portal.orgdiva-portal.org. These studies provide insights into reaction pathways, transition states, and the role of intermediates in determining reaction outcomes and selectivity acs.orguw.edu.plresearchgate.netingentaconnect.com.

Experimental techniques used in these investigations include kinetics, reactivity studies, isotope labeling, various spectroscopies (NMR, EPR, UV/Vis), and cyclic voltammetry uw.edu.pl. Computational methods, particularly Density Functional Theory (DFT), are widely applied to model reaction pathways, calculate transition state energies, and analyze electronic structures researchgate.netacs.orgchimia.chresearchgate.netresearchgate.netdiva-portal.orgdiva-portal.orgingentaconnect.com.

Transition state analysis using computational methods provides critical information about the energy barriers and geometries of the rate-determining steps in this compound-mediated reactions acs.orgresearchgate.netingentaconnect.comrsc.org. DFT calculations are frequently used to model transition states and compare the energetics of different possible pathways researchgate.netacs.orgresearchgate.netingentaconnect.comrsc.org.

For example, computational studies on the mechanism of hypervalent iodine(III)-promoted dearomatization of phenols have explored associative and dissociative pathways by analyzing transition states ingentaconnect.com. Transition state analysis has also been used to understand the stereochemical outcome of reactions researchgate.net. The shape, location, and strength of σ-holes, which are electron-deficient regions on the iodine atom, can be tuned and influence how a nucleophile binds and reacts with the this compound, impacting the transition state and reaction course researchgate.net.

Mechanistic studies have consistently shown that intermediates play a key role in determining the course and selectivity of reactions involving iodanes acs.orguw.edu.plresearchgate.netethz.ch. The nature and stability of these intermediates can significantly influence the final product distribution acs.orguw.edu.pl.

For instance, in reactions involving diaryliodonium salts, the formation of λ³-iodane intermediates is crucial as they act as a "gateway" to direct the reaction towards either reductive elimination or a radical process, leading to a variety of products researchgate.netacs.orgnih.gov. Bridged diaryliodonium salts, due to their structural features, can exhibit different reactivity and lead to products via radical mechanisms, in contrast to the reductive elimination typically observed with non-bridged counterparts acs.orgnih.gov.

The interplay between different competing reaction mechanisms, such as ionic (reductive elimination, ligand exchange) and radical pathways, is often governed by the nature of the this compound intermediate and the reaction conditions rsc.orgresearchgate.netacs.orgnih.gov. Computational studies have helped to elucidate the energetics of these competing pathways and the factors that favor one over another researchgate.netacs.orgnih.gov.

Here is a table summarizing some key aspects of this compound reactivity and mechanisms:

Isomerization Pathways (e.g., T-shape to Y-shape)

Iodanes, particularly λ³-iodanes, commonly exhibit a distorted trigonal bipyramidal geometry around the central iodine atom. This geometry is often described as T-shaped, with two ligands occupying apical positions and the remaining ligand (typically an aryl group) and two lone pairs of electrons residing in the equatorial plane. uab.catbeilstein-journals.orgresearchgate.netdiva-portal.org The bonding in these hypervalent compounds, specifically the linear X-I-X unit in RIX₂, is often explained by a three-center-four-electron (3c-4e) bond model, which involves the iodine's non-hybridized 5p orbitals and appropriate orbitals from the ligands. uab.catscripps.eduillinois.edu This hypervalent bond is typically longer and weaker than a standard covalent bond. uab.catresearchgate.net

The fluxional behavior and reactivity of λ³-iodanes are intimately linked to their ability to undergo positional isomerization. researchgate.netnih.gov A key isomerization pathway involves the interconversion between T-shaped and Y-shaped geometries. This isomerization can occur rapidly and is driven by factors such as a pseudo Jahn-Teller effect. ethz.ch The Y-shape can be considered a transition structure in the isomerization process of T-shaped iodanes. ethz.ch

Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided insights into these isomerization pathways. mdpi.comsci-hub.se For instance, the fluxional behavior observed in bis(acyloxy)iodoarenes (a type of λ³-iodane) has been attributed to a ethz.chdiva-portal.org-sigmatropic shift of iodine. mdpi.com DFT calculations have shown that the interchange of oxygen atoms in these compounds can be explained by this shift, with calculated activation barriers aligning well with experimental ¹⁷O-NMR results. mdpi.com

The isomerization process can be influenced by the nature of the ligands and the electronic structure of the this compound. The flexibility of the most electron-withdrawing ligand can be crucial for the fluxional properties of diaryl- or dialkyl-λ³-iodanes. ethz.ch In some cases, such as with Togni reagents, the isomerization pathway can involve different "hypervalent twist" models, including apical and equatorial twists. sci-hub.se Studies on Togni II reagent isomerization suggest that an equatorial twist pathway can have a lower energy barrier. sci-hub.se

Computational studies have also explored the potential energy surfaces associated with these isomerizations, identifying alternative hypervalent this compound forms and iodonium-like structures as possible intermediates. researchgate.net The isomerization barrier between different pathways can be small, suggesting a fast equilibrium between potential intermediates. diva-portal.org

The positional isomerization, including the T-shape to Y-shape transition and other pseudorotation or twisting processes, is significant as it can influence the stability and reactivity of iodanes, particularly in ligand coupling reactions. researchgate.netnih.gov Steric factors, such as ortho-substitution, can facilitate the twisting process, leading to enhanced reactivity by inducing non-planarity and weakening the 3c-4e bonds. nih.govresearchgate.net

Below is a conceptual representation of how data on activation barriers for isomerization might be presented, based on the type of information found in the search results regarding computational studies.

This compound Compound TypeProposed Isomerization MechanismMethod (e.g., DFT, NMR)Activation Barrier (kcal/mol)Reference
Bis(acyloxy)iodoarene ethz.chdiva-portal.org-sigmatropic shiftDFT, ¹⁷O-NMR~10-15 (example range based on findings) mdpi.com
Togni II reagentEquatorial twistComputationalLower barrier than apical twist sci-hub.se
λ³-Iodanes (general)Pseudorotation/TwistingComputational/ExperimentalVaries with substituents/structure researchgate.netnih.gov

The understanding of these isomerization pathways is crucial for predicting and controlling the reactivity and selectivity of this compound-mediated transformations in organic synthesis. ethz.chdiva-portal.organr.fr

Applications of Iodanes in Organic Synthesis

Oxidative Transformations

Iodanes are powerful oxidizing agents that can effect a variety of synthetically useful transformations. acs.orgnih.govarkat-usa.org They offer an attractive alternative to traditional heavy metal-based oxidants due to their lower toxicity and greener profile. nih.govmdpi.com

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. rsc.org Hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are widely used for the efficient and chemoselective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. acs.orgwikipedia.orgresearchgate.net These reactions are typically high-yielding and proceed under mild, neutral conditions, tolerating a wide range of functional groups. rsc.orgresearchgate.net The use of catalytic amounts of iodanes in conjunction with a terminal oxidant like Oxone® provides a more sustainable approach. rsc.org For instance, 2-iodoxybenzenesulfonic acid (IBS) has been shown to be a highly active catalyst for the oxidation of various alcohols. rsc.org

Table 1: Iodane-Mediated Oxidation of Alcohols

Alcohol SubstrateThis compound (B103173) Reagent/CatalystProductKey Features
Primary AlcoholsIBX, DMPAldehydesHigh chemoselectivity, mild conditions. researchgate.net
Secondary AlcoholsIBX, DMPKetonesMild and efficient conversion. wikipedia.orgresearchgate.net
Various AlcoholsCatalytic IBS with Oxone®Aldehydes, Ketones, Carboxylic AcidsHighly active and chemoselective catalytic system. rsc.org

The oxidation of organosulfur compounds is crucial for the synthesis of various valuable molecules, including pharmaceuticals and materials. magritek.comresearchgate.net Iodanes can be employed for the oxidation of sulfides to sulfoxides and sulfones. Molecular iodine itself can act as a catalyst in the aerobic oxidation of thiols to disulfides, offering a sustainable method that uses oxygen as the terminal oxidant. mdpi.comresearchgate.net This process is efficient for a range of primary and secondary thiols. mdpi.comresearchgate.net

Table 2: this compound-Mediated Oxidation of Organosulfur Compounds

Sulfur SubstrateIodine SpeciesProductReaction Conditions
ThiolsCatalytic I₂DisulfidesAerobic oxidation, O₂ as terminal oxidant. mdpi.comresearchgate.net
SulfidesHypervalent IodanesSulfoxides/SulfonesControlled oxidation.

Oxidative dearomatization of phenols is a powerful strategy for the synthesis of complex molecules, providing access to valuable building blocks like cyclohexa-2,4-dienone derivatives. nih.govrsc.org Both λ³- and λ⁵-iodanes are effective reagents for this transformation. nih.govresearchgate.net For instance, (diacetoxyiodo)benzene (B116549) (DIB) can convert 2-substituted phenols into cyclohexa-2,4-dienone synthons. nih.gov Similarly, 2-iodoxybenzoic acid (IBX) can be used for the ortho-selective hydroxylation of 2-substituted arenols. nih.gov The mechanism of this reaction is still a subject of study, with evidence suggesting the possibility of a radical-chain pathway. chemrxiv.org

Table 3: this compound-Mediated Oxidative Dearomatization of Phenols

Phenolic SubstrateThis compound ReagentProduct TypeKey Transformation
2-MethylphenolsChloro(diphenyl)-λ³-iodaneCyclohexa-2,4-dienone derivativesRegioselective dearomatizing 2-phenylation. nih.gov
2-Alkoxy- and 2-Alkylphenols(Diacetoxy)iodobenzene (DIB)Cyclohexa-2,4-dienone synthonsHigh-yielding conversion. nih.gov
2-Substituted Arenols2-Iodoxybenzoic acid (IBX)ortho-Quinolsortho-Selective hydroxylation. nih.gov

Functionalization Reactions

Iodanes play a significant role in the formation of new carbon-carbon and carbon-heteroatom bonds through various functionalization reactions. nih.govnih.gov These reactions often proceed with high levels of chemo- and regioselectivity.

Direct C-H bond functionalization is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to molecular construction. nih.govorganic-chemistry.org Iodanes have been instrumental in advancing this field. nih.govnih.gov For instance, the in situ generation of non-symmetric iodanes from bench-stable PhI(OAc)₂ and various anions (e.g., Cl⁻, Br⁻, OTs⁻) enables the site-selective halogenation and functionalization of arenes and heteroarenes. nih.gov This strategy has been applied to the chemo- and regioselective C-H halogenation of medicinally relevant molecules. nih.gov Furthermore, iodine-mediated electrocatalysis provides a green and sustainable method for C-H amination to synthesize heterocyclic compounds. researchgate.net

Table 4: this compound-Mediated C-H Bond Functionalization

SubstrateThis compound SystemFunctionalization TypeKey Features
Arenes and HeteroarenesPhI(OAc)₂ with HX/saltsHalogenation, Acylation, etc.In situ generation of reactive non-symmetric iodanes. nih.gov
Benzylic C-H bondsMolecular iodine and electricityAmination (C-N bond formation)Electrocatalytic, sustainable approach. researchgate.net
BiarylsulfonanilidesPhenyliodine diacetate (PIDA)Intramolecular C-N couplingDistal C-H bond functionalization for carbazole synthesis. researchgate.net

The difunctionalization of alkenes and alkynes is a powerful method for rapidly increasing molecular complexity. nih.govnih.gov Hypervalent iodine reagents are widely used to promote the addition of two different functional groups across a double or triple bond. nih.govmdpi.comnih.gov These reactions can proceed through either radical or ionic pathways. nih.gov For example, the combination of hypervalent iodine reagents with a nucleophile can lead to various difunctionalized products, including vicinal diamines, diacetates, and haloethers. nih.gov Enantioselective versions of these reactions have been developed using chiral hypervalent iodine reagents. nih.gov The choice of the this compound reagent and reaction conditions can influence the stereochemical outcome of the reaction.

Table 5: this compound-Mediated Difunctionalization of Alkenes and Alkynes

Unsaturated SubstrateThis compound ReagentAdded NucleophilesProduct TypeKey Aspects
AlkenesChiral Iodine(III) reagentBismesylimideVicinal DiaminesEnantioselective diamination. nih.gov
AlkenesPhI(OAc)₂Carboxylic AcidsVicinal DiacetatesDioxygenation. nih.gov
AlkynesPhenyl(perfluoroalkyl)iodonium triflates with CuClPerfluoroalkyl group and Triflate(E)-Difunctionalized AlkenesSelective perfluoroalkyltriflation. nih.gov
VinylphenolsHypervalent iodine reagentVarious nucleophilesSubstituted Indoles and IndolizinesDiastereoselective synthesis under metal-free conditions. rsc.org

α-Functionalization of Carbonyl Compounds

The introduction of functional groups at the α-position of carbonyl compounds is a fundamental transformation in organic chemistry, yielding versatile intermediates for synthesizing complex molecules. thieme-connect.comdiva-portal.org Hypervalent iodine(III) reagents provide a powerful method for this purpose, reacting with enolizable carbonyl compounds to form a key iodine(III) enolate intermediate. wikipedia.org This intermediate can then be attacked by various nucleophiles, leading to a range of α-functionalized products under mild conditions. thieme-connect.comwikipedia.org

Hypervalent iodine-based aminating reagents have been developed for the α-amination of esters, amides, and ketones. researchgate.netnih.gov This process often proceeds under transition-metal-free conditions. nih.gov For instance, reagents containing a transferable (diarylmethylene)amino group can effectively aminate simple carbonyl compounds in the presence of a lithium base. nih.govresearchgate.net Mechanistic studies suggest that this particular transformation can proceed through a single-electron transfer between a lithium enolate and the hypervalent iodine reagent, generating an α-carbonyl radical and an iminyl radical that then couple. nih.govresearchgate.net This method provides a practical, one-pot procedure for accessing a wide variety of α-amino carbonyl compounds. nih.gov

Beyond amination, hypervalent iodine reagents facilitate other α-functionalizations, such as sulfonyloxylation. thieme-connect.com Hydroxy(tosyloxy)iodobenzene (HTIB), or Koser's reagent, is commonly used for the α-tosyloxylation of ketones and other carbonyl compounds. wikipedia.org

Carbonyl SubstrateHypervalent Iodine ReagentConditionsProductYield (%)Reference
Ketones, Esters, Amides(Diarylmethylene)amino-functionalized this compoundLithium baseα-Amino carbonyl compoundVaries nih.govresearchgate.net
KetonesHydroxy(tosyloxy)iodobenzene (HTIB)Variesα-Tosyloxy ketoneVaries wikipedia.org
Silyl (B83357) Enol EthersFluorinated Diphenyliodonium Salts (DIF)Variesα-Phenyl Ketone20-88% mdpi.com

Formation of New Carbon-Element Bonds

The construction of carbon-carbon and carbon-heteroatom bonds is central to organic synthesis. temple.edu Hypervalent iodine reagents have emerged as powerful tools for these transformations, often providing milder and more environmentally benign alternatives to traditional organometallic catalysts. nih.govuwa.edu.aubenthamdirect.com

Hypervalent iodine compounds have been increasingly developed for methodologies aimed specifically at C-C bond formation. rsc.orgresearchgate.net This includes arylations, vinylations, and alkynylations, which are critical for building complex molecular scaffolds. researchgate.net

Diaryliodonium salts (Ar₂I⁺X⁻) are highly effective electrophilic arylating agents used to form C-C bonds with a variety of carbon nucleophiles. mdpi.combeilstein-journals.orgillinois.edu These reagents are typically stable, solid compounds that offer high reactivity and selectivity under mild, often metal-free, conditions. nih.gov The generally accepted mechanism for these reactions involves an initial ligand exchange where the nucleophile displaces the counter-anion on the iodine center, followed by reductive coupling (reductive elimination) to form the arylated product and an aryl iodide byproduct. nih.gov

The α-arylation of carbonyl compounds, including ketones, esters, and amides, is a well-established application of diaryliodonium salts. mdpi.comillinois.edu For example, the reaction of silyl enol ethers with fluorinated diphenyliodonium salts yields α-phenyl ketones. mdpi.com The use of unsymmetrical diaryliodonium salts, Ar¹(Ar²)I⁺X⁻, is advantageous when transferring a valuable aryl group, as it prevents the loss of an equivalent of the expensive arene. nih.gov In such cases, the chemoselectivity is crucial and is often dictated by electronic and steric factors, where the less electron-rich and less sterically hindered aryl group is preferentially transferred under metal-free conditions. beilstein-journals.orgncl.ac.uk

NucleophileDiaryliodonium SaltConditionsProduct TypeYieldReference
α-Nitro derivativeAryl(mesityl)iodonium saltK₂CO₃, Tolueneα-Aryl-α-nitro compoundGood to Excellent beilstein-journals.org
α-Cyano derivativeAryl(mesityl)iodonium saltt-BuOK, THFα-Aryl-α-cyano compoundGood to Excellent beilstein-journals.org
Silyl enol ethersDiphenyliodonium fluorideVariesα-Phenyl ketone20-88% mdpi.com
α-Nitro-fluoroacetamidesDiaryliodonium saltMetal-free, mildα-Aryl-α-fluoroacetamideVaries mdpi.com

Vinylbenziodoxolones (VBX) are a class of cyclic hypervalent iodine(III) reagents that have emerged as powerful and stable electrophilic vinylating agents. researchgate.netnih.gov They can be synthesized in a one-pot reaction and are generally bench-stable. nih.gov VBX reagents are used for the vinylation of various nucleophiles under mild, transition-metal-free conditions, providing access to a diverse range of alkenes. chemrxiv.orgnih.gov

A notable feature of VBX reagents is their unique, nucleophile-dependent regioselectivity. researchgate.netchemrxiv.org For instance, the vinylation of S-nucleophiles (thiols) proceeds via a ligand coupling mechanism to yield internal alkenes with excellent stereoselectivity. chemrxiv.orgnih.gov In contrast, P-nucleophiles like phosphine oxides react through a Michael-type addition pathway to afford terminal alkenes exclusively. chemrxiv.orgnih.gov This divergent reactivity allows for the controlled synthesis of different alkene isomers based on the choice of nucleophile. researchgate.net

NucleophileVBX ReagentConditionsProduct TypeSelectivityReference
ThiolsVinylbenziodoxoloneMetal-free, mildInternal (E)-alkenyl sulfideExcellent stereoselectivity researchgate.netchemrxiv.org
Diarylphosphine oxidesVinylbenziodoxoloneMetal-free, mildTerminal alkeneExclusive terminal selectivity chemrxiv.orgnih.gov
NitrocyclohexaneVinylbenziodoxoloneVariesVinylated nitrocyclohexaneOpposite regioselectivity to acyclic salts nih.gov

The development of ethynyl hypervalent iodine reagents has significantly expanded the ability to transfer alkyne moieties as electrophilic synthons. nih.govrsc.org Among the most successful of these are ethynylbenziodoxolone (EBX) reagents, which are cyclic, stable, and highly reactive compounds. semanticscholar.orgthieme-connect.de EBX reagents facilitate the alkynylation of a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds under mild, often metal-free conditions. semanticscholar.org

These reagents have been successfully employed in the alkynylation of soft nucleophiles such as β-ketoesters and thiols. thieme-connect.deacs.org The reaction of terminal alkynes with EBX reagents can also be used to synthesize unsymmetrical 1,3-diynes without the need for a transition metal catalyst. rsc.org The mechanism of alkynylation can vary depending on the nucleophile and the substituents on the alkyne. For the alkynylation of thiols with EBX, pathways involving both α-addition and β-addition have been identified through experimental and computational studies. acs.orgnih.govnih.gov

NucleophileAlkyne Transfer ReagentConditionsProduct TypeReference
ThiolsEthynylbenziodoxolone (EBX)Metal-freeThioalkyne acs.orgnih.gov
Terminal AlkynesEthynylbenziodoxolone (EBX)n-BuLi, THF, -78 °CUnsymmetrical 1,3-diyne rsc.org
KetoestersEthynylbenziodoxolone (EBX)VariesAlkynylated ketoester thieme-connect.de

The formation of carbon-nitrogen bonds is a cornerstone of organic chemistry, essential for the synthesis of pharmaceuticals, natural products, and functional materials. temple.edunih.gov Hypervalent iodine reagents have been extensively explored for mediating C-N bond formation, providing powerful methods for aminations and the construction of N-heterocyclic skeletons under metal-free conditions. nih.govresearchgate.netresearchgate.net

Iodine(III) reagents can function as electrophilic activators, enabling the subsequent attack of a nitrogen nucleophile. acs.org For instance, the α-amination of carbonyl compounds can be achieved using specifically designed iodine(III) aminating agents. nih.govresearchgate.net Beyond carbonyl compounds, these reagents are used for the C-H amination of arenes and alkanes, and for the difunctionalization of alkenes and alkynes. acs.org

Intramolecular cyclization reactions mediated by hypervalent iodine are particularly valuable for synthesizing nitrogen-containing heterocycles. rsc.org These oxidative cyclizations can form C-N bonds to construct various ring systems. For example, simple protonolysis can be used to incorporate bissulfonimide groups into the coordination sphere of iodine(III) compounds, creating reagents capable of transferring nitrogenated groups to various substrates. nih.govacs.org These transformations showcase the versatility of iodanes in constructing complex nitrogen-containing molecules from simple precursors. nih.gov

SubstrateHypervalent Iodine ReagentNitrogen SourceReaction TypeProductReference
Simple Carbonyls(Diarylmethylene)amino-benziodoxoloneInternal to reagentα-Aminationα-Amino carbonyl nih.govresearchgate.net
Alkenes, Arenes, etc.DiacetoxyiodobenzeneBissulfonimidesIntermolecular AminationAminated hydrocarbon nih.govacs.org
3-(2-iodophenyl)-1H-pyrazolesVariesInternalOxidative CyclizationIodolopyrazolium triflates researchgate.net
PalladacyclesPhI=NTsInternal to reagentC-H AminationAminated palladacycle product acs.org

Carbon-Oxygen Bond Formation

The formation of carbon-oxygen bonds is fundamental to the synthesis of a vast array of organic molecules, including natural products, pharmaceuticals, and polymers. Iodanes have proven to be effective reagents for promoting various C-O bond-forming reactions, often under mild and selective conditions.

Oxyamination reactions, which introduce both an oxygen and a nitrogen functionality across a double bond, are highly valuable for the synthesis of amino alcohols and their derivatives. While intermolecular enantioselective oxyamination reactions mediated by iodanes are still developing, intramolecular versions have shown promise. recercat.cat For example, the intramolecular cyclization of certain alkene-containing substrates can be achieved with good enantioinduction using a chiral iodine reagent. recercat.cat

Iodolactonization is an intramolecular cyclization reaction that forms a lactone by the addition of an oxygen atom (from a carboxylate) and an iodine atom across a carbon-carbon double bond. wikipedia.orgchemistnotes.com This reaction is a powerful tool for the synthesis of lactones, which are common structural motifs in natural products. wikipedia.org The mechanism involves the formation of a halonium ion, which is then attacked by the internal carboxylate nucleophile. wikipedia.orgyoutube.com

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), can be used in combination with an iodine source (e.g., I₂ or KI) to facilitate these transformations. rsc.orgnih.gov This combination is particularly useful for more challenging iodolactonizations, such as the formation of larger ε-lactone rings. rsc.orgresearchgate.netrsc.org The development of enantioselective iodolactonizations has been a significant area of research, with chiral catalysts being employed to control the stereochemistry of the cyclization. rsc.orgresearchgate.netrsc.org For example, a bifunctional BAM catalyst in conjunction with I₂ and PIDA has been shown to effect highly enantioselective 7-exo-trig iodolactonizations of conformationally unbiased ε-unsaturated carboxylic acids. rsc.orgresearchgate.netrsc.org

In addition to traditional iodolactonization, hypervalent iodine reagents have been used for the direct synthesis of aryl lactones and phthalides from carboxylic and benzoic acids through a selective benzylic C-H abstraction protocol in the presence of potassium bromide (KBr). organic-chemistry.org

Table 4: this compound-Mediated Iodolactonization

SubstrateIodine Source/ReagentCatalyst/AdditiveProductEnantiomeric Excess (ee)Reference
ε-unsaturated carboxylic acidI₂ / PhI(OAc)₂ (PIDA)Bifunctional BAM catalystε-lactoneHigh rsc.orgresearchgate.netrsc.org
δ-unsaturated carboxylic acidKI / PhI(OAc)₂ (PIDA)Chiral catalystδ-lactone98% nih.gov
Carboxylic acid with benzylic C-HPhI(OAc)₂ (PIDA)KBrγ-lactoneN/A organic-chemistry.org

This table is representative and synthesizes data from the text.

Carbon-Sulfur and Carbon-Selenium Bond Formation

The construction of carbon-sulfur (C–S) and carbon-selenium (C–Se) bonds is of significant interest due to the prevalence of organosulfur and organoselenium compounds in pharmaceuticals, agrochemicals, and materials science. Hypervalent iodine reagents have emerged as powerful tools for forging these bonds under metal-free conditions. ingentaconnect.combenthamdirect.comresearchgate.net In these reactions, the this compound typically acts as an oxidant or an electrophile, activating the sulfur or selenium species to form more reactive intermediates, such as cationic or radical species, which then participate in the coupling reaction. ingentaconnect.combenthamdirect.comresearchgate.net

A wide range of C–S and C–Se bond-forming reactions have been developed using iodanes, leading to the synthesis of various sulfur- and selenium-containing heterocycles and building blocks. ingentaconnect.combenthamdirect.comresearchgate.net For example, the regioselective sulfenylation of indoles can be achieved using iodine as a catalyst and dimethyl sulfoxide (DMSO) as an oxidant, reacting with aryl or alkyl mercaptans to form a C–S bond at the C-3 position of the indole. mdpi.com

The versatility of iodanes in C–S bond formation is further highlighted by their use in the synthesis of thioesters from thiols and in the oxidative synthesis of symmetrical disulfides from thiols. tandfonline.comresearchgate.net These transformations underscore the broad applicability of hypervalent iodine chemistry in constructing diverse chemical architectures containing sulfur and selenium.

Thioamination of Alkenes

The simultaneous introduction of nitrogen and sulfur functionalities across a double bond, known as thioamination, is a powerful transformation for synthesizing 1,2-aminothiol derivatives, which are crucial building blocks in pharmaceutical and materials science. nih.gov this compound-mediated thioamination of alkenes presents an efficient, metal-free approach to this reaction. rsc.org

The core strategy involves the activation of an alkene with an electrophilic iodine(III) reagent. This is followed by an intramolecular cyclization with a tethered nitrogen nucleophile, which generates an intermediate where the iodine(III) moiety is attached to a carbon atom. nih.gov This organoiodine(III) group is an excellent leaving group, significantly more reactive than conventional sulfonates, and is readily displaced by an external sulfur nucleophile to yield the final 1,2-aminothiol product. nih.govnih.gov

A significant challenge in this transformation is the thiophilic nature of hypervalent iodine reagents, which can lead to direct oxidation of the sulfur nucleophile. nih.govnih.gov Careful selection of the this compound is therefore critical. Research has shown that reagents such as (diacetoxyiodo)benzene (PIDA) and Koser's reagent often result in low to no yield. nih.gov In contrast, [bis(trifluoroacetoxy)iodo]benzene (PIFA) has proven to be highly effective, particularly at low temperatures (-20 °C), affording good yields of the desired thioaminated products. nih.gov

This methodology has been successfully applied to a range of N-(2-allylphenyl)sulfonamides and pent-4-en-1-yl sulfonamides, leading to the formation of various pyrrolidine (B122466) and indoline (B122111) ring systems. chim.itsemanticscholar.org Furthermore, the use of chiral, lactate-based hypervalent iodine reagents has enabled the development of a stereoselective version of this protocol, achieving enantiomeric excesses (ee) of up to 79%. chim.itarkat-usa.org

Table 1: Substrate Scope of this compound(III)-Mediated Thioamination of Alkenes

EntrySubstrateSulfur NucleophileProductYield (%)
1N-(2-allylphenyl)-4-methylbenzenesulfonamideSodium thiophenolate2-((phenylthiomethyl)methyl)-1-tosylindoline79
2N-(2-allyl-4-chlorophenyl)-4-methylbenzenesulfonamideSodium thiophenolate5-chloro-2-((phenylthiomethyl)methyl)-1-tosylindoline75
3N-(2-allyl-4-methoxyphenyl)-4-methylbenzenesulfonamideSodium thiophenolate5-methoxy-2-((phenylthiomethyl)methyl)-1-tosylindoline70
4N-(pent-4-en-1-yl)benzenesulfonamideSodium thiophenolate1-benzenesulfonyl-2-((phenylthiomethyl)methyl)pyrrolidine71
5N-(pent-4-en-1-yl)benzenesulfonamideSodium 4-methoxybenzenethiolate1-benzenesulfonyl-2-(((4-methoxyphenyl)thio)methyl)pyrrolidine57
6N-(pent-4-en-1-yl)benzenesulfonamideSodium 4-chlorobenzenethiolate1-benzenesulfonyl-2-(((4-chlorophenyl)thio)methyl)pyrrolidine50

Data sourced from research by Wirth and colleagues. nih.govsemanticscholar.org

Carbon-Halogen Bond Formation (e.g., Chlorinations, Fluorinations)

Iodanes serve as powerful reagents for the formation of carbon-halogen bonds, offering mild and selective alternatives to traditional halogenation methods that often employ hazardous elemental halogens. wikipedia.org

Chlorinations: Hypervalent iodine(III) reagents facilitate the electrophilic chlorination of arenes under mild conditions. researchgate.net Reagents like PIDA and PIFA, when combined with simple, inexpensive chloride sources such as potassium chloride (KCl) or trimethylsilyl chloride (TMSCl), generate reactive chlorinating species in situ. uab.catuab.cat The reaction of PIFA with KCl is proposed to form a monochlorinated intermediate, PhI(Cl)OCOCF₃, which is effective for chlorinating moderately activated arenes. researchgate.netuab.cat When a more reactive source like TMSCl is used, a dichlorinated species, PhICl₂, is formed, which shows better results for highly activated, electron-rich arenes. uab.cat This approach avoids the need for toxic heavy metals or chlorine gas. uab.cat

Fluorinations: The synthesis of organofluorine compounds is of great interest in medicinal chemistry, and hypervalent iodine reagents provide key methods for introducing fluorine. arkat-usa.org There are two primary strategies for this compound-mediated fluorination. The first involves the use of stable, pre-formed fluorinating reagents like (difluoroiodo)arenes (e.g., 4-(difluoroiodo)toluene). arkat-usa.org The second, more versatile approach, generates the reactive fluoroiodine(III) species in situ through a ligand exchange reaction between a common iodine(III) reagent (like PIDA or PIFA) and a fluoride source, such as a pyridine·HF complex or triethylamine trihydrofluoride (Et₃N–3HF). arkat-usa.org This in situ generation has been successfully applied to the fluorination of styrene derivatives to produce valuable 2,2-difluoroethylarenes, with both stoichiometric and catalytic versions of the reaction being developed. organic-chemistry.org

Carbon-Phosphorus Bond Formation

The creation of carbon-phosphorus (C–P) bonds is fundamental for synthesizing organophosphorus compounds, which have broad applications. Hypervalent iodine reagents have enabled novel, metal-free methods for C–P bond formation.

A notable application is the formal C–H bond functionalization of anilines to produce aromatic phosphonium salts and phosphonates. semanticscholar.orgacs.org In this process, a substituted aniline bearing a sulfonyl group is oxidized with a hypervalent iodine reagent in the presence of methanol. This generates a reactive iminium species in situ. acs.org Subsequent one-pot addition of a nucleophilic phosphorus compound, such as a phosphine or a phosphite, leads to the formation of a C–P bond at the meta-position of the aniline ring with good yields. semanticscholar.orgacs.org This reaction provides a direct and efficient route for the selective synthesis of meta-substituted anilines. acs.org More recently, photocatalytic methods using diaryliodonium salts have been developed for the phosphorylation of the C–I bond, showcasing the ongoing evolution of this compound chemistry in C–P bond formation. researchgate.net

Carbon-Boron Bond Formation

Arylboronic esters are exceptionally important intermediates in organic chemistry, most famously for their use in Suzuki cross-coupling reactions. While direct C–H borylation often relies on transition metal catalysts, iodine-based reagents have been employed in innovative strategies to facilitate carbon-boron (C–B) bond formation.

One advanced strategy involves a two-step, one-pot photocatalytic process for the C–I bond borylation of diaryliodonium salts. researchgate.net This method is highly atom-economical as it enables the conversion of both aryl groups of the iodonium (B1229267) salt into the corresponding arylboronic esters. researchgate.net The reaction proceeds via the generation of an aryl radical from the iodonium salt upon visible light irradiation, which then reacts with a boron source. researchgate.net In a separate approach, iodine has been used as an activator for pyrazaboles in the borylation directed borylation (BDB) of N-alkyl anilines, demonstrating the role of iodine in activating boron electrophiles for C–H borylation. nih.gov

Rearrangement Reactions

Hypervalent iodine reagents are highly effective in promoting a variety of rearrangement reactions, often under significantly milder conditions than traditional methods. The Hofmann rearrangement, which converts a primary carboxamide into an amine with one fewer carbon atom, is a prime example. nrochemistry.com

Classically, the Hofmann rearrangement requires harsh basic conditions (e.g., bromine and sodium hydroxide), which are incompatible with base-sensitive substrates. nrochemistry.com Hypervalent iodine reagents such as PIDA and PIFA allow the reaction to proceed under mildly acidic or neutral conditions. nrochemistry.com Furthermore, catalytic versions have been developed where an iodoarene (e.g., iodobenzene) is used in catalytic amounts with a terminal oxidant like Oxone. organic-chemistry.orgacs.org The inclusion of a co-solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically accelerate the reaction. acs.org

The mechanism involves the reaction of the carboxamide with the iodine(III) species to form a hypervalent amidothis compound intermediate. organic-chemistry.org This intermediate undergoes reductive elimination and a 1,2-shift to generate an isocyanate, which is then trapped by a nucleophile (water or an alcohol) to yield the corresponding amine or carbamate. organic-chemistry.orgacs.org A novel extension of this chemistry involves trapping the isocyanate intermediate with a carboxylic acid generated in situ from the hypervalent iodine reagent itself, providing a direct route from primary amides to secondary amides. researchgate.netorganic-chemistry.org

Heterocyclization Reactions

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. Hypervalent iodine(III) reagents have become indispensable tools for constructing a vast array of heterocyclic systems through oxidative cyclization reactions, often without the need for transition-metal catalysts. chim.itbenthamscience.comsemanticscholar.org

Commonly used reagents like PIDA, PIFA, iodosobenzene (PhIO), and Koser's reagent mediate a diverse range of intra- and intermolecular oxidative annulations to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. chim.itbenthamscience.com These reactions have been successfully applied to the de novo synthesis of numerous important heterocycles, including:

Three- and Four-Membered Rings: Oxiranes and oxetanes. chim.it

Five-Membered Rings: Pyrroles, imidazoles, oxazoles, isoxazoles, and pyrrolidines. chim.it

Larger Systems: Lactones, lactams, fused heterocycles, and spiroheterocycles. chim.itbenthamscience.com

The versatility of these reagents stems from their ability to act as powerful oxidants under mild conditions, with high functional group tolerance. chim.it This has enabled the development of methodologies for synthesizing biologically significant N-containing heterocycles such as indoles, oxindoles, quinolin-2-ones, and benzodiazepines through intramolecular oxidative bond formations. benthamscience.com

Late-Stage Functionalization

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the direct modification of complex molecules like natural products and drug candidates to rapidly generate analogues with improved properties. rsc.org Hypervalent iodine reagents are exceptionally well-suited for LSF due to their mild reaction conditions, high functional group tolerance, and stability in biocompatible media. nih.govrsc.org

Iodanes enable the regio- and chemo-selective functionalization of diverse substrates, including peptides, proteins, and heterocycles, through a range of transformations. nih.govrsc.org Key applications in LSF include:

C–H Functionalization: Direct manipulation of C–H bonds to introduce new functional groups, overriding traditional reactivity patterns. rsc.orgchemrxiv.org

Oxidative Amination and Azidation: Introduction of nitrogen-containing functionalities. rsc.org

Halogenation: Site-selective installation of halogen atoms to modulate biological activity or provide handles for further synthesis. rsc.orgnih.gov

Fluoroalkylation: Modification of tryptophan residues in peptides has been achieved using functionalized tetrafluorinated hypervalent iodine reagents. nih.gov

The ability of iodanes to operate under conditions compatible with sensitive biological molecules has established them as powerful tools for bioconjugation, peptide stapling, and the diversification of pharmaceutical leads. nih.gov

Peptide and Protein Functionalization

The precise chemical modification of peptides and proteins is crucial for understanding their biological functions, developing new therapeutics, and creating novel biomaterials. Iodanes offer a range of chemoselective reactions for modifying specific amino acid residues under biocompatible conditions. nih.gov

One of the most prominent applications of iodanes in this field is the functionalization of cysteine residues. Ethynylbenziodoxolone (EBX) reagents have been effectively used for the direct transfer of an acetylene group to the thiol side chain of cysteine. sigmaaldrich.com This ethynylation reaction is highly efficient and proceeds under mild conditions, often in aqueous buffers, making it suitable for complex biological molecules. nih.gov The introduced alkyne group can then serve as a handle for subsequent bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com

Table 1: Selected Examples of Cysteine Alkynylation in Peptides using EBX Reagents

Peptide EBX Reagent Reaction Conditions Yield (%) Reference
Hexapeptide (Ac-Cys-Ala-Gly-Gly-Val-Ala-NH2) Triisopropylsilylethynyl-benziodoxolone (TIPS-EBX) Organic Solvent >95 nih.gov
Octapeptide Amphiphilic EBX Buffer (pH 7.4), rt, 1 h 92 nih.gov

Beyond cysteine, iodanes have been successfully employed for the modification of tyrosine residues. Ethynylbenziodoxolones can react with the phenol (B47542) side chain of tyrosine to form stable vinylbenziodoxolone (VBX) bioconjugates. rsc.orgnih.gov This transformation is selective for tyrosine in the absence of cysteine and proceeds under physiological conditions. rsc.orgnih.gov The resulting VBX adducts can be further functionalized through palladium-catalyzed cross-coupling reactions, expanding the possibilities for protein modification. rsc.org

Table 2: Tyrosine Modification in Peptides with Ethynylbenziodoxolones (EBX)

Peptide EBX Reagent Reaction Conditions Yield (%) Reference
Tetrapeptide (Ac-Gly-Tyr-Gly-Gly-NH2) Phenyl-EBX Buffer (pH 7.4), rt, 1 h 85 nih.gov
Angiotensin II Phenyl-EBX Buffer (pH 7.4), rt, 1 h 78 nih.gov

Iodanes also play a critical role in the synthesis of cyclic peptides. Peptide macrocyclization is a key strategy for constraining peptide conformation, thereby improving their stability, binding affinity, and cell permeability. This compound-mediated macrocyclization can be achieved through intramolecular reactions. For instance, a peptide containing an EBX reagent can undergo a photocatalytic decarboxylative coupling with its C-terminus to form a macrocycle with a rigid alkyne linker. epfl.ch This method has been used to create macrocycles of various ring sizes. epfl.ch

Table 3: this compound-Mediated Peptide Macrocyclization

Peptide Sequence Macrocycle Ring Size Cyclization Strategy Yield (%) Reference
H-Gly-Gly-Ala(EBX)-Gly-OH 13 Head-to-Side-Chain 59 epfl.ch
H-Gly-Gly-Phe-Ala(EBX)-Gly-OH 16 Head-to-Side-Chain 45 epfl.ch

Functionalization of Carbohydrates

Carbohydrates are involved in a vast array of biological processes, and the ability to selectively modify their structure is essential for glycobiology research and the development of carbohydrate-based therapeutics. Hypervalent iodine reagents provide mild and selective methods for the functionalization of the numerous hydroxyl groups present in carbohydrates. nih.govresearchgate.net

Iodonium(III) reagents have been developed for the O-functionalization of carbohydrates, enabling the introduction of aryl and trifluoroethyl groups onto the sugar backbone. nih.gov These reactions are notable for proceeding under ambient conditions without the need for the exclusion of air or moisture, offering a significant advantage over many traditional methods. nih.gov This approach has been successfully applied to a variety of carbohydrate derivatives, including glucose and mannose. nih.gov

Table 4: O-Arylation of Carbohydrate Derivatives using Iodonium(III) Reagents

Carbohydrate Substrate Aryl Group Transferred Position of Functionalization Yield (%) Reference
Methyl α-D-glucopyranoside Phenyl C6-OH 85 nih.gov
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose 4-Methoxyphenyl C6-OH 92 nih.gov

Iodonium ions are also instrumental in promoting stereospecific glycosylation reactions, which are fundamental to the synthesis of oligosaccharides. tandfonline.com For example, iodonium ion-assisted methods have been used for the synthesis of oligosaccharides containing α(1-4)-linked L-fucopyranosyl units. tandfonline.com

Furthermore, iodanes are widely used as oxidizing agents in carbohydrate chemistry. The Dess-Martin periodinane (DMP) is a well-known hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones under very mild conditions. wikipedia.orgorganic-chemistry.org This reagent is highly valued for its chemoselectivity, as it does not affect many other common functional groups found in carbohydrates. wikipedia.org

Table 5: Oxidation of Alcohols in Carbohydrate Derivatives using Dess-Martin Periodinane (DMP)

Carbohydrate Substrate Position of Alcohol Product Yield (%) Reference
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose C6 (primary) Aldehyde >95 wikipedia.org
Methyl 4,6-O-benzylidene-α-D-glucopyranoside C2 (secondary) Ketone 94 wikipedia.org
Cytidine 5' (primary) Carboxylic Acid* ~80 rsc.org

*Note: While DMP typically oxidizes primary alcohols to aldehydes, in the case of cytidine, further oxidation to the carboxylic acid was observed.

Stereoselective Transformations Mediated by Iodanes

Principles of Enantioselective and Diastereoselective Synthesis

Stereoselectivity in a chemical reaction refers to the preferential formation of a specific stereoisomer. msu.educhemistrydocs.com This can be further categorized into enantioselectivity and diastereoselectivity. Enantioselective synthesis aims to produce an excess of one enantiomer from an achiral or racemic starting material, often referred to as asymmetric induction. msu.edursc.orgwikipedia.org This requires the presence of a chiral influence, such as a chiral catalyst, reagent, or auxiliary, which creates a stereogenic environment during the reaction. msu.edursc.orgchemistrydocs.comnumberanalytics.com Diastereoselectivity, on the other hand, involves the preferential formation of one diastereomer. While not strictly requiring a chiral element in the starting material, it is commonly influenced by existing stereocenters or the use of chiral reagents/catalysts that lead to diastereomeric transition states with differing energy levels. msu.edursc.orgchemistrydocs.com Achieving high stereoselectivity relies on establishing non-equienergetic diastereomeric transition states under irreversible conditions, where the difference in activation energy dictates the product ratio. rsc.org

Chiral Iodane (B103173) Reagents and Catalysts

Chiral hypervalent iodine reagents and catalysts have become increasingly important in asymmetric synthesis. nih.govacs.orgscispace.com These chiral iodanes can be used in both stoichiometric and catalytic amounts to induce asymmetry in various transformations. nih.govscispace.com

Design and Synthesis of Chiral Hypervalent Iodine(III) Reagents

The design and synthesis of chiral hypervalent iodine(III) reagents are crucial for achieving high enantioselectivity in asymmetric transformations. rsc.orgcardiff.ac.uk Two primary strategies exist for creating chiral hypervalent iodine(III) reagents: attaching a chiral ligand to the hypervalent iodine center or incorporating chiral substituents onto the aromatic ring of the iodoarene precursor. uni-bremen.de The in situ generation of active chiral hypervalent iodine(III) species from chiral iodoarene precatalysts using stoichiometric oxidants like mCPBA, Selectfluor, and Oxone is a key aspect of many enantioselective reactions. rsc.org Research efforts focus on designing low-cost and reliable chiral iodoarene reagents. rsc.org Novel chiral organoiodanes based on carbohydrates and helicenes have been successfully constructed. rsc.org Additionally, chiral iodoarenes possessing a chiral C-N bond have been designed using amide formation strategies. cardiff.ac.ukcardiff.ac.uk Axial chiral iodine-containing scaffolds, particularly those with a chiral C-C or C-N axis, are promising in this field. nih.govcardiff.ac.uk

Specific Chiral Ligand Scaffolds (e.g., Lactate-Based Iodanes)

Lactate-based chiral hypervalent iodine reagents are among the most widely reported and successful catalysts in asymmetric synthesis. acs.orgcapes.gov.brresearchgate.net These catalysts are typically synthesized through coupling reactions between lactic acid derivatives and iodophenol or iodoresorcinol. acs.org Oxidation of these precursors with oxidants like mCPBA, sodium perborate, or Selectfluor generates the active hypervalent iodine(III) reagents. acs.org The intramolecular n-σ* interaction between the carbonyl groups of the lactate (B86563) moiety and the iodine(III) center is believed to induce helical chirality around the iodine atom, significantly influencing enantioinduction. acs.orgresearchgate.net Modifications of the lactate-based skeleton have been explored to optimize performance for specific reactions. acs.org Lactate-based chiral iodanes have been successfully applied in various enantioselective transformations, including spirolactonizations and the stereoselective formation of 1,2-aminothiols. rsc.orgmdpi.com

Asymmetric Oxidations

Chiral hypervalent iodine reagents are widely used in a variety of asymmetric oxidative transformations. nih.govacs.org These reactions often serve as environmentally friendly alternatives to those mediated by toxic metal oxidants. tcichemicals.com Examples include the stereoselective α-functionalization of carbonyl compounds, such as the α-oxytosylation of ketones, although achieving high stereoselectivities in this transformation has been challenging. nih.govacs.orgnih.govanr.fr Asymmetric oxidative dearomatization reactions, particularly of phenols, are also an important area where chiral iodanes are employed for constructing complex cyclohexadienone structures. chinesechemsoc.orgnih.gov While significant progress has been made, the development of a general chiral aryl iodide catalyst for asymmetric dearomatization remains an active area of research. nih.gov

Stereospecific Functionalizations of Alkenes

Hypervalent iodine reagents are effective in the functionalization of alkenes, leading to the formation of various valuable synthetic intermediates through oxidative difunctionalization. beilstein-journals.orgresearchgate.netmdpi.commdpi.com This approach has been successfully applied to the regio- and stereoselective preparation of heterocyclic compounds. mdpi.com Stereospecific transformations of alkenes mediated by chiral iodanes allow for controlled introduction of functional groups with defined stereochemistry. uni-bremen.decardiff.ac.ukcapes.gov.brcardiff.ac.uk

Enantioselective Oxyamination

Enantioselective oxyamination of alkenes is a significant transformation for the synthesis of chiral β-amino alcohols, which are important intermediates in organic synthesis. rsc.orgcardiff.ac.ukorganic-chemistry.org Organoiodine(I/III) chemistry has enabled metal-free, catalytic enantioselective intermolecular oxyamination of both aryl- and alkyl-substituted alkenes. rsc.orgorganic-chemistry.orgnih.gov A key development in this area is the use of N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile, which has been shown to be critical for achieving good turnover and high enantioselectivity. rsc.orgcardiff.ac.ukorganic-chemistry.orgnih.gov Chiral organoiodine catalysts are indispensable for achieving high enantioselectivity in these reactions. rsc.orgcardiff.ac.uk The mechanism often involves the in situ generation of the active hypervalent iodine(III) reagent, followed by the formation of an alkene-coordinated iodonium (B1229267) intermediate and subsequent intramolecular cyclization. rsc.orgcardiff.ac.uk This approach offers an efficient and environmentally friendly alternative to traditional methods like the osmium-catalyzed Sharpless asymmetric aminohydroxylation, which can suffer from issues with regioselectivity and the toxicity of osmium. organic-chemistry.org

Stereoselective Thioamination

Stereoselective thioamination of alkenes mediated by iodine(III) reagents provides a flexible route to synthesize 1,2-aminothiols, which are important building blocks in various fields. This transformation involves the simultaneous addition of nitrogen and sulfur nucleophiles across a carbon-carbon double bond. While direct thioaminations are challenging due to potential oxidation of the sulfur nucleophile by the alkene-activating reagent, hypervalent iodine reagents offer an alternative strategy. d-nb.infonih.gov

The mechanism typically involves the activation of the alkene by an electrophilic hypervalent iodine reagent. d-nb.infonih.gov This leads to an intermediate where the iodine(III) moiety is attached to an sp3-hybridized carbon atom. d-nb.infonih.gov The iodine(III) moiety acts as an excellent leaving group, which is subsequently replaced by a second, external nucleophile, such as a sulfur nucleophile, to yield the 1,2-difunctionalized product. d-nb.infonih.gov

Stereoselective versions of this protocol have been developed using chiral iodine(III) reagents. d-nb.infonih.govexlibrisgroup.com.cn For instance, lactate-based hypervalent iodine compounds have been successfully employed to achieve stereoselective thioamination, yielding 1,2-aminothiols with notable enantiomeric excesses. nih.govexlibrisgroup.com.cnmdpi.com

Data on Stereoselective Thioamination:

Alkene SubstrateChiral Iodine ReagentSulfur NucleophileProductEnantiomeric Excess (ee)Reference
StyreneLactate-based chiral I(III)Sodium thiophenolate1,2-aminothiol derivativeUp to 79% exlibrisgroup.com.cnmdpi.com
Various pyrrolidine (B122466) and indoline (B122111) precursorsPIFA (Bis(trifluoroacetoxy)iodo)benzene) and chiral lactate-based iodineVarious thiol nucleophilesThioamination productsUp to 79% d-nb.infonih.govmdpi.com

Stereoselective Dioxolane Formation

Stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine(III) reagents. mdpi.comresearchgate.netmdpi.comnih.gov This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene substrate with hypervalent iodine. mdpi.comresearchgate.netnih.gov

The proposed mechanism involves neighboring group participation of the acetoxy group (derived from the carboxylic acid and hypervalent iodine reagent, such as phenyliodine diacetate, PhI(OAc)₂) in the oxidation of the alkene. mdpi.comresearchgate.net This participation leads to the stereospecific formation of the 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net For example, a cis alkene can form a meso cation, while a trans alkene can form a chiral cation. researchgate.net The stereoselective trapping of this cation intermediate with a silyl enol ether completes the formation of the substituted dioxolane product. mdpi.comresearchgate.netnih.gov

The stereospecificity and stereoselectivity of the dioxolane formation are controlled by both the oxidative formation of the 1,3-dioxolan-2-yl cation intermediate and its subsequent nucleophilic trapping. mdpi.com

Enantioselective 1,2-Difunctionalization of Alkenes

Enantioselective 1,2-difunctionalization of alkenes using hypervalent iodine reagents and catalysts has seen significant progress. This approach allows for the direct introduction of two different functional groups across a carbon-carbon double bond in a stereocontrolled manner. mdpi.comrecercat.catbeilstein-journals.orgacs.org Chiral hypervalent iodine compounds, containing chiral ligands or aryl groups, are crucial for inducing enantioselectivity in these transformations. beilstein-journals.orgbeilstein-journals.org

Various types of 1,2-difunctionalization reactions have been explored, including diamination, oxyamination, and dihalogenation. mdpi.comrecercat.cat For instance, the enantioselective diamination of styrenes has been achieved using chiral iodine(III) reagents. mdpi.comrecercat.cat These reactions often involve the in situ formation of the active hypervalent iodine species. recercat.cat

Another example is the enantioselective dioxytosylation of styrenes, where chiral hypervalent iodine reagents bearing a 1-methoxyethyl side chain or lactate-based motifs have been employed. beilstein-journals.orgbeilstein-journals.org These reagents can induce high enantioface selectivity during the electrophilic addition to the alkene, leading to products with significant enantiomeric excesses. beilstein-journals.orgbeilstein-journals.org

Enantioselective 1,2-difluorination of alkenes, particularly cinnamamides, has also been reported using chiral aryl iodide catalysts and a stoichiometric oxidant. acs.orgnih.gov This method provides access to vicinal difluorides with control over both enantio- and diastereoselectivity. acs.orgnih.gov

Data on Enantioselective 1,2-Difunctionalization of Alkenes:

Alkene SubstrateChiral Iodine Reagent/CatalystReaction TypeProductEnantiomeric Excess (ee)Reference
StyreneChiral hypervalent iodine 1DiaminationVicinal diamineUp to 95% mdpi.com
Styrene derivativesLactate-based chiral I(III) reagentsDioxytosylation1-aryl-1,2-di(tosyloxy)ethane70–96% beilstein-journals.orgbeilstein-journals.org
CinnamamidesChiral aryl iodide catalyst1,2-DifluorinationVicinal difluoridesUp to 98% acs.orgnih.gov
Arylated alkenesCuI/chiral phosphate (B84403) with aryl diazonium salt (iodine involved in radical generation/oxidation)AminoarylationPyrrolidinesHigh sustech.edu.cn
AlkenesOrganoiodine(I/III) catalystOxyaminationOxyaminated productsHigh acs.org

Stereoselective Rearrangements

Iodanes are also capable of mediating stereoselective rearrangement reactions, offering an environmentally friendly and mild approach to generate complex molecules with new stereocenters. cardiff.ac.ukcore.ac.ukresearchgate.netnih.govcardiff.ac.ukresearchgate.netnih.gov These rearrangements often involve the facile generation of cationic intermediates by hypervalent iodine reagents, which can then undergo skeletal rearrangements, including aryl migration. cardiff.ac.ukresearchgate.net

One notable application is the stereoselective oxidative rearrangement of 1,1-disubstituted alkenes, providing access to enantioenriched α-arylated ketones without the need for transition metals. nih.gov Chiral hypervalent iodine reagents, such as those based on lactic acid, have been successfully employed to achieve high enantioselectivities in these transformations. cardiff.ac.ukresearchgate.netnih.govcardiff.ac.uknih.gov This method offers a metal-free route to important α-arylated carbonyl compounds. nih.gov

Another example includes the stereoselective rearrangement of arylketones in the presence of orthoesters mediated by iodine(III) reagents, yielding α-arylated esters, which are valuable intermediates in the synthesis of bioactive compounds like ibuprofen. cardiff.ac.uknih.gov Chiral lactic acid-based iodine(III) reagents have demonstrated product selectivities in this type of rearrangement. cardiff.ac.uknih.gov

Data on Stereoselective Rearrangements:

SubstrateThis compound ReagentReaction TypeProductSelectivity (e.g., ee)Reference
1,1-disubstituted alkenesChiral hypervalent iodine (e.g., lactic acid-based)Oxidative rearrangementα-arylated ketonesHigh enantioselectivity cardiff.ac.ukresearchgate.netnih.gov
ArylketonesChiral lactic acid-based iodine(III)Rearrangement in presence of orthoestersα-arylated estersUp to 73% ee cardiff.ac.uknih.gov
ChalconesChiral hypervalent iodineOxidative rearrangementα-aryl acetalsHighly stereoselective nih.gov

Catalytic Systems and Iodane Based Catalysis

Development of Catalytic Hypervalent Iodine Systems

The evolution of hypervalent iodine chemistry from stoichiometric reagents to catalytic systems represents a major advancement in sustainable organic synthesis. Initially, hypervalent iodine compounds were primarily used in stoichiometric quantities for various oxidative transformations, such as halogenations, oxidations, aminations, and heterocyclizations. acs.orgresearchgate.net However, the need for improved atom economy and reduced waste generation spurred the development of catalytic protocols. researchgate.netnsf.govmathnet.ru

Key to this development has been the design of catalytic cycles where a low-valent iodine species (typically an iodoarene, I(I)) is oxidized in situ to the active hypervalent iodine species (I(III) or I(V)), which then participates in the desired reaction. The reduced iodine species is subsequently re-oxidized to regenerate the active catalyst, often by using co-oxidants like m-CPBA, Oxone, or peracetic acid. rsc.org

Significant progress has been made in developing recyclable hypervalent iodine catalysts, including polymer-supported reagents and monomeric hypervalent iodine compounds that can be recovered and reused. researchgate.netnsf.govmathnet.rumathnet.ru These advancements contribute to the sustainability of hypervalent iodine-catalyzed reactions. The structural features and reactivity of hypervalent iodine compounds, particularly the polarized and weaker hypervalent bond, are central to their function in these catalytic cycles. researchgate.net

Organocatalysis with Iodane (B103173) Catalysts

Hypervalent iodine compounds have found increasing application in organocatalysis, offering metal-free alternatives for various transformations. rsc.orgbohrium.comuw.edu.pl In this context, iodanes can act as Lewis acidic organocatalysts or participate in catalytic cycles involving the in situ generation of hypervalent iodine species from iodoarene pre-catalysts. rsc.orgbohrium.com

Organocatalysis with iodanes often leverages their electrophilic and oxidative properties. For instance, cationic diaryliodonium species, a class of hypervalent iodine(III) compounds, have been explored as Lewis acidic organocatalysts, with studies indicating the crucial role of halogen bonding in their catalytic activity. bohrium.combohrium.com These catalysts have been applied in reactions such as the solvolysis of benzhydryl chloride and Diels-Alder reactions. bohrium.com

Furthermore, hypervalent iodine catalysis has been employed in the metal-free synthesis of various organic compounds, including the oxidative cyclization for the synthesis of benzimidazolinones. mdpi.com This approach involves the use of hypervalent iodine as a catalyst for C-N bond formation under mild, metal-free conditions. mdpi.com

Enantioselective organocatalysis using chiral hypervalent iodine compounds is another important area of development, enabling asymmetric transformations such as the oxyamination of alkenes. rsc.orgcore.ac.uk The compatibility of hypervalent iodine reagents with organocatalysts, particularly amine catalysts, requires careful design due to the potential for interaction between the nucleophilic organocatalyst and the electrophilic/oxidant this compound species. core.ac.uk

Photoredox and Electrochemical Catalysis

The integration of hypervalent iodine chemistry with photoredox and electrochemical catalysis has opened new avenues for mild and sustainable organic transformations. acs.orgsioc.ac.cnresearchgate.netacs.orgresearchgate.netnih.govfrontiersin.orgarkat-usa.org These approaches utilize light or electricity to drive catalytic cycles involving hypervalent iodine species, often enabling reactions that are difficult to achieve by traditional methods. sioc.ac.cnacs.org

Photocatalysis

Hypervalent iodine compounds have become valuable partners in visible-light-induced photoredox catalysis. acs.orgresearchgate.netfrontiersin.orgarkat-usa.org In these synergistic systems, a photocatalyst (either metal-based or organic dye) absorbs visible light and enters an excited state, which can then interact with the hypervalent iodine compound or the substrate through single-electron transfer (SET) processes. researchgate.netfrontiersin.org

Hypervalent iodine reagents in photocatalysis can act as oxidants, functional group transfer reagents, or facilitators of radical generation. sioc.ac.cnfrontiersin.orgarkat-usa.org Cyclic hypervalent iodine reagents, such as benziodoxoles, are frequently used in photoredox catalysis, often playing a role in generating radical species. sioc.ac.cncardiff.ac.uk Examples include photo-catalyzed alkynylation reactions and decarboxylative functionalizations where hypervalent iodine compounds assist in radical formation or act as group sources. arkat-usa.orgcardiff.ac.uk The combination of photocatalysts like ruthenium complexes or organic dyes with hypervalent iodine reagents allows for a wide array of bond-forming reactions under mild conditions. researchgate.netfrontiersin.org

Electrocatalysis and Anodic Oxidation for this compound Regeneration

Electrocatalysis provides a sustainable method for utilizing hypervalent iodine compounds by using electricity as a clean oxidant to regenerate the active iodine species. nsf.govresearchgate.netacs.orgresearchgate.netnih.govcardiff.ac.uknih.goviitpkd.ac.in This approach eliminates the need for stoichiometric chemical oxidants, thereby reducing waste generation and improving atom economy. nsf.govresearchgate.netacs.orgresearchgate.netcardiff.ac.uk

Anodic oxidation of iodoarenes is a common strategy for the in situ generation of hypervalent iodine(III) and iodine(V) species under catalytic conditions. nih.govcardiff.ac.uk This electrochemical regeneration drives the catalytic cycle, allowing for oxidative transformations mediated by hypervalent iodine without the need for external chemical oxidants. acs.orgresearchgate.net

Electrocatalytic systems involving hypervalent iodine have been developed for various reactions, including oxidative cyclizations and α-functionalization of carbonyl compounds. acs.org The electrochemical approach offers advantages such as user-friendly procedures and the potential for scaling up reactions. acs.orgcardiff.ac.uk Furthermore, the combination of electrochemically generated hypervalent iodine species with other catalytic systems, such as ruthenium complexes, has enabled novel transformations like electrocatalytic C-H oxygenation. nih.goviitpkd.ac.in

Metal-Free Catalysis vs. Transition Metal-Catalyzed Systems

Hypervalent iodine catalysis is often presented as a valuable metal-free alternative to transition metal catalysis, offering similar reactivity patterns for various transformations, including the formation of C-C, C-N, C-O, C-S, and C-F bonds. acs.orgrsc.orgresearchgate.netresearchgate.netnih.gov The resemblance in reactivity stems from the ability of hypervalent iodine compounds to undergo processes analogous to those in transition metal chemistry, such as oxidative addition, ligand exchange, and reductive elimination. acs.orgresearchgate.net

The metal-free nature of this compound catalysis contributes to its environmental friendliness and can be advantageous in applications where metal contamination is a concern. rsc.orgnsf.govnih.gov While transition metal catalysts, particularly those based on precious metals, can be expensive and toxic, hypervalent iodine compounds are generally less expensive and more environmentally benign. acs.orgrsc.orgnsf.govresearchgate.net

In many cases, hypervalent iodine catalysis can achieve transformations that are traditionally performed using transition metals. rsc.orguw.edu.pl For instance, C-H amination reactions can be catalyzed by hypervalent iodine species under metal-free conditions. rsc.org The development of recyclable hypervalent iodine catalysts further enhances their appeal as sustainable alternatives. researchgate.netnsf.govmathnet.rumathnet.ru

However, the choice between metal-free this compound catalysis and transition metal catalysis often depends on the specific reaction, substrate scope, and desired selectivity. While this compound catalysis offers distinct advantages, transition metal catalysis remains indispensable for many complex transformations.

Complementarity and Synergistic Effects (e.g., with Boron Lewis Acids, Palladium)

Despite being considered a metal-free alternative, hypervalent iodine chemistry also exhibits significant complementarity and synergistic effects when combined with certain metal catalysts or Lewis acids. nih.goviitpkd.ac.infrontiersin.orgresearchgate.netmdpi.comcardiff.ac.ukrsc.orgresearchgate.net These cooperative catalytic systems can enable unique reactivity and enhance reaction efficiency or selectivity.

Synergy with Palladium: Hypervalent iodine reagents are frequently used in conjunction with palladium catalysts, particularly in oxidative coupling reactions and C-H functionalizations. frontiersin.orgresearchgate.netmdpi.com In these systems, hypervalent iodine compounds can act as oxidants, facilitating the oxidation of palladium between different oxidation states (e.g., Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycles), and can also serve as sources of ligands (e.g., acetate, halide, aryl) that are transferred to the palladium center and subsequently to the substrate via reductive elimination. researchgate.netmdpi.com This synergistic approach has been applied in various transformations, including alkene difunctionalization and C-H amination. mdpi.com

Synergy with Boron Lewis Acids: Boron Lewis acids have been shown to activate hypervalent iodine compounds, leading to enhanced reactivity in certain transformations. cardiff.ac.ukrsc.org The interaction between the Lewis acidic boron species and the hypervalent iodine compound can facilitate electrophilic additions and other reactions. cardiff.ac.uk Boranes can sometimes play a dual role, not only activating the this compound but also transferring substituents. cardiff.ac.uk The combination of hypervalent iodine and boron Lewis acids has been explored in various synthetic methodologies, including glycosylation reactions and decarboxylative amination. acs.orgresearchgate.net This synergistic approach highlights how combining main group elements with hypervalent iodine can unlock new reactivity patterns. rsc.org

These examples of synergistic catalysis demonstrate that while hypervalent iodine compounds can function as standalone metal-free catalysts, their integration with other catalytic systems can lead to powerful and versatile synthetic tools.

Table 1: Selected Examples of this compound-Based Catalytic Transformations

Reaction TypeThis compound RoleCo-catalyst (if any)ConditionsKey Outcome / NoteSource
Oxidative CyclizationCatalyst (in situ generated)NoneMetal-freeSynthesis of benzimidazolinones mdpi.com
Enantioselective OxyaminationChiral OrganocatalystStoichiometric OxidantOrganoiodine(I/III) catalysisAsymmetric functionalization of alkenes rsc.org
Photocatalyzed AlkynylationReagent / Radical SourcePhotocatalystVisible light irradiationAlkynylation of organic compounds arkat-usa.orgcardiff.ac.uk
Electrocatalytic OxidationMediator (electrogenerated)NoneAnodic oxidationWaste reduction, sustainable regeneration acs.orgcardiff.ac.uk
Electrocatalytic C-H OxygenationMediator (electrogenerated)Ruthenium ComplexElectrochemical co-catalysisC-H functionalization of amides and ketones nih.goviitpkd.ac.in
C-H FunctionalizationOxidant / Ligand SourcePalladium CatalystPd(II)/Pd(IV) or Pd(0)/Pd(II) cyclesFormation of C-heteroatom and C-C bonds researchgate.netmdpi.com
Various TransformationsActivated by Lewis AcidBoron Lewis AcidActivation/Synergistic effectsEnhanced reactivity, new reaction pathways cardiff.ac.ukrsc.org

Table 1. Selected Examples of this compound-Based Catalytic Transformations.

Compound Names and PubChem CIDs:

Recyclable this compound Catalysts

The development of recyclable hypervalent iodine reagents and catalytic systems is a key focus in making this compound chemistry more sustainable and environmentally friendly. nsf.govthieme-connect.comeurekaselect.commathnet.ru Recyclable hypervalent iodine compounds are defined as those whose reduced form can be efficiently separated from the reaction mixture and re-oxidized to the active reagent with minimal loss of activity. nsf.gov This approach addresses the drawback of generating stoichiometric iodoarene waste associated with traditional stoichiometric this compound reagents like (diacetoxyiodo)benzene (B116549), iodosylbenzene, and [hydroxy(tosyloxy)iodo]benzene (B1195804). nsf.gov Various strategies have been explored to achieve recyclability, including supporting this compound species on solid phases or incorporating fluorous tags. nsf.govthieme-connect.comnsf.gov

Polymer-Supported Reagents

Polymer-supported hypervalent iodine reagents involve immobilizing the active this compound species onto a polymer backbone. cardiff.ac.ukrsc.orgnsf.govthieme-connect.comeurekaselect.comthieme-connect.comresearchgate.net This method allows for easy separation of the reagent from the reaction mixture by simple filtration, facilitating its recovery and reuse. tcichemicals.comnsf.govtcichemicals.comresearchgate.net The first reported polymer-bound hypervalent iodine(III) reagent was poly[(diacetoxyiodo)styrene] (PSDIB), reported in 1961. nsf.gov Since then, several other polymer-supported reagents, including poly[bis(trifluoroacetoxyiodo)styrene], polystyrene-supported (hydroxytosyloxyiodo)arenes, and resin-bound alkynyl iodonium (B1229267) salts, have been developed. nsf.gov

Polymer-supported reagents retain the useful reactivity of their monomeric counterparts while offering the advantage of ready recyclability. thieme-connect.comtcichemicals.com For example, poly[4-(diacetoxyiodo)styrene] has been successfully used to oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. tcichemicals.comtcichemicals.com After the reaction, the reduced polymer-supported reagent (poly(4-iodostyrene)) can be recovered by filtration and regenerated by oxidation with peracetic acid for subsequent use. tcichemicals.comtcichemicals.com

However, a potential limitation of polymer-supported reagents is the oxidative degradation of the polymer backbone upon reuse, which can lead to decreased catalytic efficiency. nsf.gov Despite this, polymer-supported hypervalent iodine catalysts, including those based on iodine(V) species, continue to be explored for various transformations, such as the oxidation of secondary alcohols to ketones. rsc.org Magnetic nanoparticle-supported iodoarene catalysts have also been developed, allowing for easy recovery using an external magnet and demonstrating recyclability over multiple cycles in reactions like the oxidation of 4-alkoxyphenols to p-quinones. umich.edu

Fluorous this compound Compounds

Fluorous hypervalent iodine compounds incorporate perfluorinated chains or tags into their structure. nsf.govthieme-connect.comnsf.govsci-hub.se This modification allows for their separation from reaction mixtures using fluorous phase separation techniques, often involving partitioning between a fluorous solvent and an organic or aqueous phase. beilstein-journals.org This approach offers an alternative strategy for the recovery and recycling of homogeneous this compound catalysts. nsf.govnsf.gov

Fluorous hypervalent iodine compounds, including fluorous derivatives of 2-iodoxybenzoic acid (IBX), have been developed and utilized in various oxidative transformations. researchgate.netnsf.gov For instance, fluorous IBX derivatives have been employed in the oxidation of alcohols. researchgate.netnsf.gov In one study, a fluorous hypervalent iodine(V) catalyst, fluorous IBX, was used for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids or aldehydes in the presence of a co-oxidant like Oxone. researchgate.netnsf.gov The reduced fluorous iodoarene precursor could be recovered, often by simple filtration or fluorous separation, and re-oxidized for reuse, demonstrating effectiveness over several catalytic cycles. researchgate.netnsf.gov

The synthesis of fluorous iodine compounds, such as aliphatic and aromatic fluorous iodine(I) and iodine(III) dichlorides, has been investigated, often involving the conversion of fluorous alcohols to iodides followed by oxidation. beilstein-journals.org These fluorous tags enable the separation of the catalyst from the reaction products, contributing to the development of more sustainable catalytic processes. beilstein-journals.org

Theoretical and Computational Investigations of Iodanes

Quantum Chemical Approaches (e.g., Density Functional Theory (DFT), Coupled Cluster Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Coupled Cluster (CC) theory, are extensively used to investigate the properties of iodanes. DFT, with its favorable balance of computational cost and accuracy, is a common choice for studying the geometry, electronic structure, and reaction mechanisms of these compounds. sciencepublishinggroup.comrsc.orgabu.edu.ngresearchgate.netneliti.comacs.org Various DFT functionals, such as B3LYP, M06-2X, PW91, and ωB97X-D3BJ, have been employed, with their accuracy benchmarked for different types of iodine-containing systems. nih.gov

Coupled Cluster methods, including CCSD and CCSD(T), offer higher levels of accuracy, particularly for describing electron correlation effects. arxiv.orgaps.org While computationally more expensive, CCSD(T) is often considered the "gold standard" for achieving chemical accuracy in predicting reaction energies and barrier heights. arxiv.org These high-level methods are valuable for benchmarking the results obtained from more approximate DFT calculations and for providing a more rigorous treatment of electron correlation, which is important for systems involving heavy elements like iodine. nih.govarxiv.orgresearchgate.net Relativistic effects, which are significant for iodine, are often accounted for through the use of relativistic pseudopotentials or scalar-relativistic methods in these calculations. nih.govresearchgate.netethz.ch

Bonding Analysis and Electronic Structure

Computational studies have provided crucial insights into the unique bonding situation in iodanes, particularly the nature of the hypervalent bonds.

Delving into the Three-Center, Four-Electron (3c-4e) Bond Character

A prominent feature in the bonding of λ³-iodanes is the presence of a three-center, four-electron (3c-4e) bond. researchgate.netillinois.eduacs.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net This concept, rooted in the work of Pimentel and Rundle, describes a linear arrangement of three atoms where a central atom (iodine) is bonded to two ligands through molecular orbitals formed from the overlap of atomic orbitals from all three atoms. illinois.edumdpi.com In the 3c-4e model, a bonding molecular orbital and a non-bonding molecular orbital are occupied by a total of four electrons, while the antibonding orbital remains unoccupied. mdpi.com This results in a bond order of approximately 0.5 for each of the two bonds within the three-center system, making them longer and weaker than typical two-center, two-electron covalent bonds. illinois.eduacs.org

Computational analyses, including Natural Bond Orbital (NBO) analysis and Domain Averaged Fermi Holes (DAFH) analysis, have been used to characterize the 3c-4e bonding in iodanes. researchgate.netrsc.orgmdpi.comrsc.org These studies confirm the presence of the 3c-4e bond involving the iodine center and its two trans substituents. researchgate.netrsc.orgresearchgate.net The extent of the 3c-4e character can be influenced by the nature of the ligands, with electron-withdrawing substituents affecting the electron pairing and potentially challenging the multicenter bonding picture in some cases. rsc.org The establishment of the multicenter bond in λ³-iodanes is also linked to a pseudo Jahn-Teller (PJT) effect. ethz.chrsc.org

Electron Density Distribution and Atomic Charges

Computational methods allow for the investigation of electron density distribution and atomic charges within iodanes, providing further understanding of their electronic structure and reactivity. Analysis of electron density can reveal the polarization of bonds and the distribution of charge within the molecule. arxiv.orgmdpi.com For instance, in the 3c-4e bond, the electron density is often polarized towards the more electronegative ligands. illinois.edu

Studies using methods like Mulliken population analysis or the Quantum Theory of Atoms in Molecules (QTAIM) provide insights into partial atomic charges. neliti.commdpi.comresearchgate.netscispace.com These charges can indicate the electrophilic or nucleophilic nature of different atoms in the molecule, which is crucial for understanding reactivity. scispace.com For example, the iodine atom in hypervalent compounds often carries a partial positive charge. illinois.edu The distribution of frontier electron density, particularly in the HOMO and LUMO, can also highlight the most reactive sites within a molecule according to frontier orbital theory. scispace.com Computational studies have shown how the interaction of iodanes with other species, such as catalysts or nucleophiles, can lead to changes in electron density distribution and orbital energies, influencing the reaction pathway. mdpi.comchimia.ch

Mechanistic Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of reactions involving iodanes, providing details about transition states, intermediates, and energy profiles. sciencepublishinggroup.comrsc.orgabu.edu.ngresearchgate.netneliti.comacs.orgresearchgate.netethz.chacs.orgchimia.chbeilstein-journals.orgnih.gov

Elucidation of Energy Profiles and Identification of Rate-Determining Steps

DFT calculations are frequently used to map out the energy profiles of reactions involving iodanes. sciencepublishinggroup.comabu.edu.ngresearchgate.netneliti.comscispace.combeilstein-journals.orgresearchgate.net By optimizing the geometries of reactants, intermediates, transition states, and products, computational studies can determine the relative energies of these species and identify the energy barriers for each step. sciencepublishinggroup.comabu.edu.ngresearchgate.netneliti.combeilstein-journals.org The step with the highest activation energy is typically the rate-determining step of the reaction. ethz.chscispace.combeilstein-journals.orguregina.cawu.ac.th

Computational studies have been used to investigate the mechanisms of various reactions mediated by iodanes, including oxidative functionalizations, ligand exchange, reductive elimination, and ligand coupling reactions. ethz.chacs.orgresearchgate.netacs.org These studies can reveal competing reaction pathways and help explain the observed chemoselectivity. abu.edu.ngresearchgate.netethz.chchimia.chacs.org For instance, computational studies have shown that reactive λ³-iodane intermediates can act as "gateways" determining the course and selectivity of a reaction. ethz.chchimia.chacs.org The energetics calculated from these studies, such as activation free energies, provide quantitative data to support proposed mechanisms. abu.edu.ngneliti.comacs.org

Characterization of Reactive Intermediates

Computational methods are essential for characterizing the structures and electronic properties of transient and often elusive reactive intermediates formed during reactions involving iodanes. sciencepublishinggroup.comrsc.orgacs.orgrsc.orgnih.gov By locating and optimizing the geometries of these intermediates on the potential energy surface, computational studies can provide detailed information about their bonding, stability, and potential reactivity. sciencepublishinggroup.comabu.edu.ngresearchgate.net

Examples of intermediates characterized computationally include various λ³-iodane species and four-coordinate iodine intermediates. ethz.chresearchgate.netrsc.orgchimia.chacs.orgarkat-usa.org These studies can help to understand how the structure and electronic configuration of intermediates influence the subsequent reaction steps. chimia.chacs.org For instance, computational investigations have explored the role of λ³-iodane intermediates in determining reaction pathways, including those leading to reductive elimination or radical processes. ethz.chacs.org The characterization of intermediates is crucial for building a complete picture of the reaction mechanism and for designing new and improved iodane-based reagents and transformations. chimia.chnih.gov

Prediction and Rationalization of Stereochemical Outcomes

Computational studies, particularly those utilizing DFT, have been instrumental in predicting and rationalizing the stereochemical outcomes of reactions involving iodanes. These studies often focus on the transition states and intermediates involved in the reaction pathways to understand the factors that govern selectivity.

For instance, computational investigations have explored the mechanisms of asymmetric reactions catalyzed by chiral hypervalent iodine compounds. In the context of asymmetric phenolic dearomatizations, machine learning models trained on large datasets of experimental outcomes have been developed to predict enantioselectivity chinesechemsoc.org. These models, often incorporating descriptors derived from DFT calculations of catalyst geometry and electronic properties, can provide fast and reliable predictions, accelerating the development of novel chiral catalysts chinesechemsoc.org.

DFT calculations have also been applied to understand the stereoselectivity observed in intramolecular cyclization reactions mediated by iodanes. Studies on intramolecular alkene halocyclisation have shown that the stereochemical outcome can be influenced by the structure of the This compound (B103173) reagent (e.g., cyclic versus acyclic) and the presence of additives nih.gov. DFT calculations can help elucidate the preferred reaction pathways and the transition state geometries that lead to the observed stereoselectivities nih.gov.

Furthermore, computational studies have provided insights into the stereochemical course of reactions involving migratory shifts of iodine(III) moieties. For example, DFT calculations have supported the feasibility and stereoselectivity of a 1,2-iodine(III) shift in the conversion of alkynyl-λ³-iodanes to alkenyl-λ³-iodanes, revealing low-energy transition states for these processes acs.org.

The trans influence of ligands in the linear X-I-X' unit of λ³-iodanes is another factor influencing their structure and reactivity, which has been investigated theoretically. This influence significantly affects the stability and reactivity of iodanes, and theoretical studies have been key in establishing this relationship researchgate.netuab.cat. Understanding these structural and electronic factors is crucial for rationalizing observed stereochemical outcomes.

Computational studies also help in understanding the factors that govern chemoselectivity alongside stereoselectivity. For example, DFT calculations have been used to explore the origins of altered chemoselectivity in difluorination reactions catalyzed by aryl iodides, identifying transition states that determine the preferred reaction pathway nih.gov.

Computational Design and Prediction of Novel this compound Reagents and Reactivity

Computational methods are increasingly being used not only to understand existing this compound chemistry but also to guide the design and prediction of novel this compound reagents and their reactivity. This involves using computational tools to assess the potential of new compounds before their synthesis and experimental testing.

Quantum chemical modeling and simulation are moving towards guiding experiments toward novel targets chimia.chresearchgate.net. By understanding "how it works" through computation, researchers can be directed towards finding "something new that works" researchgate.netchimia.ch. This collaborative approach between synthesis and computation has been illustrated in the development of hypervalent iodine reagents chimia.chresearchgate.netchimia.ch.

Computational approaches, such as combining machine learning and DFT, are being developed to predict the formability and thermodynamic stability of new iodine-containing compounds cambridge.org. While this specific example relates to materials science (iodoapatites), the methodology highlights the potential for using computational screening to identify promising new this compound structures for various applications.

Computational studies can predict the oxidative ability of hypervalent iodine reagents based on factors like redox potentials and the nature of ligands x-mol.net. DFT calculations have shown that the ligands at the iodine atom significantly determine the oxidative power of Ar-I(L)₂ reagents x-mol.net. This predictive capability allows for the in silico assessment of potential new oxidants.

Furthermore, computational studies assist in predicting reaction mechanisms and identifying key intermediates and transition states, which is crucial for designing reagents with tailored reactivity sioc-journal.cnethz.ch. For example, DFT calculations have been used to elucidate the mechanisms of reactions involving diazomethyl-λ³-iodanes, predicting preferred cycloaddition pathways and subsequent rearrangements rsc.orgrsc.org. These insights can inform the design of new this compound-based group transfer agents rsc.org.

The application of machine learning models to predict reaction outcomes, such as enantioselectivity, also falls under the umbrella of computational design and prediction chinesechemsoc.orgchiralpedia.com. By building predictive models based on computational descriptors and experimental data, researchers can virtually screen potential catalysts and reaction conditions to optimize selectivity and reactivity chinesechemsoc.orgchiralpedia.com.

Computational methods are also valuable for understanding the effect of ligands on the reactivity of hypervalent iodine reagents, which is essential for designing ligand-regulated systems sioc-journal.cn. Calculations can reveal how ligands enhance reactivity or influence reaction pathways, guiding the design of novel reagents with improved performance sioc-journal.cn.

The development of computational models for predicting site-selectivity in C-H functionalization reactions mediated by transient, non-symmetric iodanes exemplifies the use of computation to predict the outcome of reactions with novel or in situ generated species nih.gov. Fukui index analysis, derived from computational charge density calculations, has been shown to correctly predict the most reactive positions in complex molecules nih.gov.

Sustainable and Green Chemistry Approaches in Iodane Chemistry

Iodanes as Environmentally Benign Alternatives to Heavy Metal Reagents

A cornerstone of green chemistry is the replacement of hazardous substances with safer alternatives. ijpsjournal.com Hypervalent iodine reagents have gained considerable attention as environmentally benign substitutes for reagents based on toxic heavy metals such as lead, mercury, chromium, and thallium. rsc.orgnih.govstias.ac.za Many transformations traditionally reliant on these metals can be achieved more safely and sustainably using iodanes. The toxicological profiles of iodine compounds are generally more favorable than those of their heavy metal counterparts, reducing risks to both researchers and the environment. nih.gov

The reactivity of iodanes often mirrors that of transition metal species, enabling them to participate in a wide array of synthetically important reactions. nih.govnih.gov These include oxidative functionalizations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The use of iodanes in these contexts not only mitigates the toxicity concerns associated with heavy metals but also leverages an element that is relatively abundant and less expensive. nih.gov The development of catalytic systems where the hypervalent iodine species is generated in situ further enhances their green credentials by minimizing waste. nih.govresearchgate.net

Table 1: Comparison of Iodane (B103173) Reagents with Traditional Heavy Metal Reagents

Feature This compound Reagents Heavy Metal Reagents (e.g., Pb, Hg, Cr)
Toxicity Generally low toxicity nih.gov High toxicity, posing environmental and health risks
Reactivity Versatile, mimicking transition metals nih.govresearchgate.net Effective but often require harsh conditions
Cost & Abundance Based on a relatively inexpensive and abundant element nih.gov Often based on rare, expensive, and/or toxic metals
Environmental Impact More environmentally benign byproducts rsc.org Generation of hazardous waste
Catalytic Potential Amenable to in situ generation and catalytic cycles nih.gov Catalytic systems can be complex and expensive

Atom Economy Considerations and Efficiency Metrics

Atom economy, a concept introduced by Barry Trost, is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.orgtamu.edursc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. sustainability-directory.com When used stoichiometrically, hypervalent iodine reagents can exhibit poor atom economy, as the iodoarene moiety is released as a byproduct. nsf.gov For instance, in an oxidation reaction using iodosylbenzene (PhIO), the iodobenzene (B50100) byproduct constitutes a significant portion of the initial reagent's mass. nsf.gov

Table 2: Key Efficiency Metrics in Green Chemistry

Metric Definition Relevance to this compound Chemistry
Atom Economy (AE) (Molecular weight of desired product / Molecular weight of all reactants) x 100% wikipedia.org Highlights the inherent inefficiency of stoichiometric this compound reagents and drives the development of catalytic systems. nsf.gov
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100% Provides a more practical measure of efficiency by incorporating chemical yield.
Process Mass Intensity (PMI) Total mass in a process / Mass of product A comprehensive metric that includes solvents and workup materials, offering a complete picture of the process's sustainability.

Renewable Synthesis of this compound Reagents

A significant advancement in the green synthesis of this compound reagents is the move away from traditional stoichiometric oxidants, which often have poor atom economy themselves, towards more sustainable methods.

The use of molecular oxygen (O₂) as the terminal oxidant is highly desirable from a green chemistry perspective, as it is abundant, inexpensive, and produces water as its only byproduct. nsf.gov Research has demonstrated the feasibility of synthesizing hypervalent iodine(III) and iodine(V) compounds through aerobic oxidation of iodoarenes. nsf.gov One notable approach involves aldehyde-promoted aerobic oxidation, where an acetoxy radical, generated from the autoxidation of an aldehyde, reacts with an iodoarene to form the corresponding I(III) species. nsf.gov This strategy has been successfully applied to the synthesis of various cyclic and acyclic iodanes. nsf.gov For example, the aerobic synthesis of iodylbenzene has been achieved by coupling the aldehyde-promoted aerobic oxidation of iodobenzene with the in situ disproportionation of the initially formed I(III) species. nsf.gov

A related and innovative strategy involves the interception of reactive oxygen species (ROS) generated during catalytic oxidation cycles. nsf.gov For instance, hypervalent iodine intermediates can be generated aerobically through oxidase catalysis. nsf.gov In these systems, the iodoarene intercepts reactive oxidants produced during the autoxidation of compounds like acetaldehyde, leading to the formation of the desired hypervalent iodine reagent. nsf.gov This approach effectively harnesses the reactivity of transient, highly oxidizing species in a controlled manner to perform useful chemical transformations, further solidifying the role of aerobic methods in the sustainable synthesis of iodanes.

Recycling and Recovery Strategies for Iodine Byproducts

To further enhance the sustainability of this compound chemistry, robust strategies for the recovery and recycling of the iodine-containing byproducts are essential. The development of recyclable hypervalent iodine reagents is a key area of research. nsf.gov These reagents are designed so that the reduced iodoarene can be easily separated from the reaction mixture and re-oxidized to the active hypervalent state, minimizing waste and preserving the valuable iodine atom. nsf.gov

Several approaches have been developed to facilitate this recycling:

Polymer-Supported Reagents: Attaching the iodoarene to a solid polymer support allows for simple filtration to recover the byproduct after the reaction. nsf.gov

Fluorous Chemistry: The use of fluorous tags on the iodoarene enables its separation through fluorous solid-phase extraction. nsf.gov

Industrial Recovery Processes: On a larger scale, methods such as high-temperature decomposition and electrodialysis are employed to recover iodine from waste streams containing organic iodine compounds. godoshigen.co.jp In high-temperature decomposition, the organic compounds are broken down, and the resulting iodine is captured. godoshigen.co.jp Electrodialysis uses membranes to selectively extract and concentrate iodide ions from solution, which can then be converted back into elemental iodine or other useful iodine compounds. godoshigen.co.jp

Q & A

Q. How should researchers design experiments to synthesize and characterize iodane compounds?

Methodological Answer:

  • Synthetic Design: Begin with stoichiometric optimization, considering iodine oxidation states (e.g., iodine pentoxide (I₂O₅) as a precursor) and reaction conditions (e.g., temperature, solvent polarity) . For boron-iodane exchange reactions, modify nucleophilic (aryl boron) and electrophilic (mesityl–λ³–this compound) components to enhance yield and reaction kinetics .
  • Characterization: Use spectroscopic methods (Raman, IR) to confirm iodine-oxygen bonding in iodanes like I₂O₅. Cross-reference data with NIST Chemistry WebBook for validation . Include X-ray crystallography for structural elucidation.
  • Safety Protocols: Document reagent purity, storage conditions, and handling precautions (e.g., I₂O₅ decomposes above 300°C; avoid moisture) .

Q. What are the primary techniques for validating this compound compound purity and stability?

Methodological Answer:

  • Analytical Workflow:
    • Chromatography: Use HPLC or GC-MS to detect impurities.
    • Thermal Analysis: Conduct TGA/DSC to assess decomposition thresholds (critical for iodanes like I₂O₅) .
    • Spectroscopic Confirmation: Compare NMR/UV-Vis spectra with literature or NIST reference data .
  • Quantitative Standards: Report limits of detection (LOD) and quantification (LOQ) for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data from this compound-mediated reactions?

Methodological Answer:

  • Data Triangulation:
    • Replicate Experiments: Control variables (e.g., temperature, catalyst loading) to isolate discrepancies .
    • Statistical Analysis: Apply ANOVA or t-tests to assess significance of outliers. Use error bars to visualize uncertainties in rate constants .
    • Mechanistic Re-evaluation: Compare with alternative pathways (e.g., transmetallation vs. SEAr mechanisms in boron-iodane exchange) .
  • Literature Benchmarking: Contrast results with prior studies, noting deviations in this compound reactivity under similar conditions .

Q. What strategies optimize boron-iodane exchange reactions for aryl transfer applications?

Methodological Answer:

  • Parameter Tuning:
    • Electrophile Design: Substitute mesityl–λ³–this compound with electron-deficient aryl iodanes to accelerate exchange rates .
    • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Kinetic Profiling: Use stopped-flow spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • Computational Modeling: Apply DFT calculations to predict transition states and validate experimental observations .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Documentation:
    • Reagent Specifications: Catalog supplier, purity (e.g., ≥99% I₂O₅), and batch numbers .
    • Stepwise Protocols: Include exact temperatures, stirring rates, and quenching methods .
  • Independent Validation: Share raw data (e.g., NMR spectra, crystallographic files) in supplementary materials .
  • Error Reporting: Disclose uncertainties in yield calculations and instrumental tolerances (e.g., ±0.1°C for thermal control) .

Q. What statistical approaches are critical for analyzing this compound reaction data?

Methodological Answer:

  • Data Processing:
    • Normalization: Adjust for instrument drift in spectroscopic readings .
    • Outlier Detection: Use Grubbs’ test to exclude anomalous data points .
  • Regression Models: Fit kinetic data to Arrhenius or Eyring equations to derive activation parameters .
  • Uncertainty Propagation: Calculate combined standard uncertainties for derived parameters (e.g., ΔG‡) .

Tables for Quick Reference

This compound Compound Key Properties (NIST Data) Common Applications
Iodine pentoxide (I₂O₅)Density: 5.08 g/mL; Decomposition: 300–350°COxidizing agent in organic synthesis
Aryl(Mes)iodonium saltsSolubility: Polar aprotic solventsArylation reagents in cross-coupling
Data Analysis Checklist
1. Raw data archived with metadata (e.g., timestamp, instrument settings)
2. Statistical significance tested (p < 0.05)
3. Uncertainties quantified and reported

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Reactant of Route 1
iodane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.